NSD2-PWWP1 ligand 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
7-[5-methyl-3-[2-methyl-5-(piperidin-1-ylmethyl)phenyl]-1,2-oxazol-4-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C25H27N3O3/c1-16-6-7-18(14-28-10-4-3-5-11-28)12-20(16)25-24(17(2)31-27-25)19-8-9-21-22(13-19)30-15-23(29)26-21/h6-9,12-13H,3-5,10-11,14-15H2,1-2H3,(H,26,29) |
InChI Key |
GCVYFXYBQCKHCH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of NSD2-PWWP1 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone lysine (B10760008) methyltransferase that plays a critical role in chromatin regulation and gene expression. NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), epigenetic marks generally associated with active transcription.[1][2] Aberrant NSD2 activity, through overexpression, translocation, or mutation, is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1][3][4][5]
NSD2 is a large, multi-domain protein.[2] Beyond its catalytic SET domain, it contains several "reader" domains that recognize specific histone modifications and guide the enzyme's activity. Among these, the first PWWP domain (PWWP1) is crucial for recognizing and binding to H3K36me2/3, thereby stabilizing NSD2 on chromatin.[2][4][6][7] This interaction is critical for NSD2's oncogenic function.[7] Consequently, small molecule ligands that inhibit the NSD2-PWWP1 interaction represent a promising therapeutic strategy.
This technical guide elucidates the core mechanism of action of ligands targeting the NSD2-PWWP1 domain, focusing on well-characterized chemical probes.
Core Mechanism of Action: Competitive Antagonism of Histone Binding
The primary mechanism of action for NSD2-PWWP1 ligands is the direct, competitive inhibition of the PWWP1 domain's interaction with methylated histones. The PWWP1 domain contains a conserved aromatic cage, a pocket formed by aromatic amino acid residues (specifically Y233, W236, and F266 in human NSD2), which is responsible for recognizing and binding the methyl-lysine group of H3K36.[8]
NSD2-PWWP1 inhibitors, such as the chemical probe UNC6934 and the optimized inhibitor compound 38 , are designed to occupy this aromatic cage.[8][9][10] By binding within this pocket, these ligands physically block the PWWP1 domain from engaging with its natural ligand, H3K36me2, on the histone tail. This disruption prevents the stable association of NSD2 with chromatin at its target gene loci.[6][7][10]
The functional consequence of this action is a change in the subcellular localization of the NSD2 protein. In the presence of a PWWP1 inhibitor, NSD2 has been shown to accumulate in the nucleolus, a phenomenon that phenocopies the localization of NSD2 isoforms that lack the PWWP1 domain.[6][10] This sequestration away from its sites of action on the chromatin is believed to underlie the subsequent changes in gene expression and cellular phenotype.[9]
Signaling Pathway Disruption by NSD2-PWWP1 Ligands
The following diagram illustrates the mechanism by which NSD2-PWWP1 ligands disrupt the normal function of NSD2.
Caption: Mechanism of NSD2-PWWP1 ligand action.
Quantitative Data on Ligand Activity
The development and characterization of NSD2-PWWP1 inhibitors have yielded quantitative data that define their potency and selectivity. The following tables summarize key findings for prominent ligands.
Table 1: Binding Affinity and Interaction Disruption
| Ligand/Compound | Target Domain | Binding Affinity (Kd) | Interaction Assay | IC50 | Reference |
| UNC6934 | NSD2-PWWP1 | 91 ± 8 nM | AlphaScreen (NSD2-dNuc) | 1.1 ± 0.1 µM | [6][10] |
| UNC6934 | NSD2-PWWP1 | - | NanoBRET (NSD2-H3) | ~1 µM | [7] |
| Compound 3f | NSD2-PWWP1 | 3.4 µM | - | - | [8] |
| Compound 38 | NSD2-PWWP1 | - | - | - | [9][11] |
Note: dNuc refers to designer nucleosomes.
Table 2: Selectivity Profile of UNC6934
| Assay Type | Target Class | Number Tested | Activity | Reference |
| Differential Scanning Fluorimetry (DSF) | Human PWWP Domains | 15 | Selective for NSD2-PWWP1 | [5] |
| Enzymatic Assay | Methyltransferases | 33 | No inhibition observed | [5] |
Key Experimental Protocols
The elucidation of the NSD2-PWWP1 ligand mechanism of action relies on a suite of biophysical and cell-based assays. Detailed methodologies for key experiments are provided below.
AlphaScreen-based Proximity Assay
Purpose: To quantify the ability of a ligand to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.
Methodology:
-
Reagents: Biotinylated designer nucleosomes (dNucs) containing H3K36me2, Glutathione S-transferase (GST)-tagged NSD2-PWWP1 protein, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure: a. GST-NSD2-PWWP1 is incubated with varying concentrations of the test ligand in assay buffer. b. Biotinylated H3K36me2 dNucs are added to the mixture and incubated to allow for binding. c. A mixture of Streptavidin-Donor and anti-GST Acceptor beads is added. d. The plate is incubated in the dark to allow for bead-protein complex formation.
-
Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the PWWP1 domain binds the dNuc, bringing the Donor and Acceptor beads into proximity. Excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to light emission at 520-620 nm. An effective inhibitor disrupts the protein-nucleosome interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
Data Analysis: IC50 values are calculated by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NanoBRET Cellular Assay
Purpose: To measure the engagement of a ligand with the NSD2-PWWP1 domain and its ability to disrupt the NSD2-Histone H3 interaction within living cells.
Methodology:
-
Cell Line: A suitable human cell line (e.g., U2OS) is used.[7]
-
Transfection: Cells are co-transfected with plasmids encoding for NSD2-PWWP1 fused to NanoLuc luciferase (the energy donor) and Histone H3 fused to HaloTag (the energy acceptor).[7]
-
Labeling: After a 24-hour incubation, the HaloTag ligand, which is cell-permeable and conjugated to the NanoBRET 618 fluorophore, is added to the medium.
-
Treatment: The cells are then treated with varying concentrations of the test ligand.
-
Detection: The NanoLuc substrate (furimazine) is added. The plate is read on a luminometer capable of detecting both the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio upon ligand treatment indicates that the ligand is disrupting the proximity between NSD2-PWWP1 and Histone H3. IC50 values are determined from dose-response curves.
Experimental Workflow Diagram
Caption: Workflows for key NSD2-PWWP1 ligand characterization assays.
Conclusion
Ligands targeting the NSD2-PWWP1 domain operate through a clear and compelling mechanism of action: the competitive antagonism of the PWWP1 reader domain's interaction with its cognate histone mark, H3K36me2. By occupying a critical binding pocket, these small molecules displace the NSD2 enzyme from chromatin, leading to its sequestration and the disruption of its gene regulatory functions. The development of potent and selective chemical probes has not only validated this approach but has also provided invaluable tools for dissecting the complex biology of NSD2 in health and disease. Further optimization of these ligands holds significant promise for the development of novel epigenetic therapies for cancers driven by aberrant NSD2 activity.
References
- 1. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
The PWWP1 Domain: A Key Regulator of NSD2 Function and a Therapeutic Target in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Receptor Binding SET Domain Family 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. Its dysregulation is implicated in the pathogenesis of various cancers, particularly multiple myeloma and certain types of leukemia. A key functional component of NSD2 is its N-terminal PWWP1 domain, a "reader" module that recognizes and binds to dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2). This interaction is crucial for the localization, stability, and oncogenic function of NSD2. This technical guide provides a comprehensive overview of the PWWP1 domain, detailing its structure, its role in NSD2 function, its involvement in cancer-associated signaling pathways, and its emergence as a promising target for therapeutic intervention. We present a compilation of quantitative data on inhibitor potencies, detailed experimental protocols for studying PWWP1-mediated interactions, and visual representations of key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
The NSD2 PWWP1 Domain: Structure and Function
The NSD2 protein is a large, multi-domain enzyme responsible for the bulk of H3K36me2 in various cell types.[1] This histone mark is generally associated with actively transcribed genes.[2] NSD2 contains several functional domains, including a catalytic SET domain and multiple reader domains such as PHD fingers and two PWWP domains.[3]
The N-terminal PWWP1 domain is a crucial reader domain that specifically recognizes and binds to H3K36me2.[4] This interaction is mediated by a conserved aromatic cage within the PWWP1 domain.[5] The binding of the PWWP1 domain to its catalytic product, H3K36me2, is thought to play a pivotal role in stabilizing NSD2 at chromatin, thereby regulating its occupancy at target genes.[4] Mutations within the PWWP1 domain that disrupt H3K36me2 binding have been shown to compromise the ability of NSD2 to induce global increases in H3K36me2 and to promote cellular proliferation.[4][6]
Quantitative Data on NSD2 PWWP1 Domain Interactions and Inhibition
The development of small molecule inhibitors targeting the NSD2 PWWP1 domain is an active area of research, offering an alternative therapeutic strategy to targeting the catalytic SET domain.[7] The following tables summarize key quantitative data related to the binding affinity of the PWWP1 domain and the potency of various inhibitors.
Table 1: Binding Affinities of NSD2 PWWP1 Domain
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| UNC6934 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [8] |
| UNC6934 | 91 nM | Surface Plasmon Resonance (SPR) | [7] |
| MR837 (3f) | 3.4 µM | Surface Plasmon Resonance (SPR) | [9] |
| MRT866 | 349 ± 19 nM | Surface Plasmon Resonance (SPR) | [8] |
| Compound 5 | 160 nM | Surface Plasmon Resonance (SPR) | [7] |
| Compound 11 | 1.02 µM | Surface Plasmon Resonance (SPR) | [7] |
Table 2: Inhibitor Potency against NSD2 PWWP1
| Inhibitor | IC50 | Assay Method | Reference |
| UNC6934 | 104 ± 13 nM | AlphaScreen (disruption of PWWP1-H3K36me2 interaction) | [10] |
| UNC6934 | 1.23 µM | NanoBRET (cellular target engagement) | [7] |
| Compound 38 | 0.11 ± 0.01 µM | TR-FRET | [9] |
| BI-9321 (NSD3-PWWP1 inhibitor) | 0.2 µM | TR-FRET | [9] |
| MR837 (4) | 17.3 µM | Cellular assay (abrogation of H3K36me2 binding) | [9] |
| (Rac)-NSD2-PWWP1-IN-4 (compound 7) | 0.21 µM | Not specified | [1] |
| NSD2-PWWP1-IN-1 (compound 31) | 0.64 µM | Not specified | [1] |
| NSD2-PWWP1-IN-2 (compound 33) | 1.49 µM | Not specified | [1][11] |
| NSD2-PWWP1-IN-3 (compound 36) | 8.05 µM | Not specified | [1] |
| Compound 5 | 4.44 µM | Not specified | [9] |
| Compound 6 | 11.97 µM | Not specified | [9] |
| Compound 7 | 13.95 µM | Not specified | [9] |
| Compound 24 | 13.81 µM | Not specified | [9] |
| Compound 27 | 10.56 µM | Not specified | [9] |
| W4275 | 17 nM | Not specified | [1] |
Table 3: Cellular Activity of NSD2 PWWP1 Inhibitors
| Inhibitor | Cell Line | Cellular Effect | IC50 | Reference |
| Compound 38 | RS4;11 | Inhibition of cell proliferation | 6.30 µM | [9] |
| Compound 38 | MV4;11 | Inhibition of cell proliferation | 2.23 µM | [9] |
| Compound 38 | KMS11 | Inhibition of cell proliferation | 8.43 µM | [9] |
| Compound 38 | MM1S | Inhibition of cell proliferation | 10.95 µM | [9] |
| W4275 | RS411 | Antiproliferative activity | 230 nM | [1] |
Key Signaling Pathways Involving NSD2
NSD2 is implicated in several signaling pathways that are crucial for cancer development and progression. The PWWP1 domain, by tethering NSD2 to chromatin, plays a critical role in the regulation of these pathways.
Akt/Erk Signaling Pathway
In clear cell renal cell carcinoma (ccRCC), NSD2 has been shown to promote tumor progression by stimulating the Akt/Erk signaling pathway.[12] Knockdown of NSD2 leads to decreased phosphorylation of Akt and Erk1/2, resulting in suppressed cell proliferation and induced apoptosis.[12] This is accompanied by the modulation of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[12]
Caption: NSD2 activates the Akt/Erk signaling pathway in renal cancer.
Wnt/β-catenin Signaling Pathway
NSD2 has also been linked to the Wnt/β-catenin signaling pathway in breast cancer.[2] Silencing of NSD2 has been shown to inhibit cell proliferation and metastasis by suppressing this pathway.[2] NSD2 can also directly bind to β-catenin, suggesting a more direct regulatory role.[13]
Caption: NSD2 promotes proliferation and metastasis via the Wnt/β-catenin pathway.
DNA Damage Response
NSD2 plays a multifaceted role in the DNA damage response (DDR).[2] H3K36me2, catalyzed by NSD2, accumulates at DNA double-strand breaks (DSBs) and facilitates the recruitment of early DNA repair factors.[14] NSD2 is also involved in the γH2AX-MDC1 signaling pathway, where it is recruited to DSBs and methylates H4K20 to recruit 53BP1, a key DDR protein.[2]
Caption: NSD2's role in the DNA Damage Response pathway.
Epigenetic Crosstalk with DNMT3A
NSD2-mediated H3K36me2 is crucial for guiding the activity of the de novo DNA methyltransferase DNMT3A.[8] This histone mark recruits DNMT3A to intergenic regions, thereby shaping the DNA methylation landscape.[15] This crosstalk between histone and DNA methylation is a fundamental mechanism for epigenetic regulation.
Caption: Crosstalk between NSD2-mediated H3K36me2 and DNMT3A.
Experimental Protocols
AlphaScreen-based Proximity Assay for PWWP1-Nucleosome Interaction
This protocol is adapted from methodologies used to study the interaction of NSD2-PWWP1 with designer nucleosomes.[3][8][16]
Objective: To quantitatively measure the binding of the NSD2 PWWP1 domain to H3K36me2-containing nucleosomes and to assess the inhibitory effect of small molecules on this interaction.
Materials:
-
Recombinant His-tagged NSD2 PWWP1 domain
-
Biotinylated designer nucleosomes (e.g., H3K36me2 and H3K36me0 as a negative control) from a commercial source like EpiCypher.
-
AlphaScreen Histidine (Nickel Chelate) Donor Beads (PerkinElmer)
-
AlphaLISA Streptavidin Acceptor Beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
Test compounds (inhibitors)
-
384-well white opaque microplates (e.g., ProxiPlate)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a mixture of His-tagged NSD2 PWWP1 and biotinylated nucleosomes in assay buffer. The optimal concentrations should be determined empirically through titration experiments to be in the linear range of the assay.
-
-
Assay Setup:
-
To each well of a 384-well plate, add the test compound dilutions.
-
Add the NSD2 PWWP1-nucleosome mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
-
Bead Addition:
-
In subdued light, prepare a mixture of AlphaScreen Donor and AlphaLISA Acceptor beads in assay buffer.
-
Add the bead mixture to each well.
-
-
Incubation and Detection:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes).
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the binding between the PWWP1 domain and the nucleosome.
-
Plot the signal against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET Assay for Cellular Target Engagement
This protocol is based on the principles of NanoBRET (Bioluminescence Resonance Energy Transfer) to measure the engagement of a small molecule with its target protein in living cells.
Objective: To quantify the binding of an inhibitor to the NSD2 PWWP1 domain within a cellular context.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vector for NSD2 PWWP1 fused to NanoLuc luciferase
-
Expression vector for a non-fused HaloTag protein (as a negative control)
-
NanoBRET Tracer (a fluorescently labeled ligand that binds to the target)
-
HaloTag NanoBRET 618 Ligand (Promega)
-
Opti-MEM I Reduced Serum Medium (Gibco)
-
Test compounds (inhibitors)
-
White, 96-well cell culture plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc-PWWP1 fusion vector and the HaloTag vector.
-
-
Cell Plating:
-
Plate the transfected cells into a 96-well white plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells and incubate for a specified period (e.g., 2 hours).
-
-
Tracer and Ligand Addition:
-
Add the NanoBRET Tracer and the HaloTag NanoBRET 618 Ligand to the cells.
-
-
Signal Detection:
-
Measure the donor (NanoLuc) and acceptor (HaloTag ligand) signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor signal / donor signal).
-
The displacement of the tracer by the test compound will result in a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 for cellular target engagement.
-
Conclusion and Future Directions
The PWWP1 domain of NSD2 is a critical mediator of its chromatin localization and oncogenic function. Its specific recognition of the H3K36me2 mark provides a key mechanism for the regulation of gene expression and the maintenance of epigenetic states. The growing body of evidence linking NSD2 and its PWWP1 domain to various cancers has established it as a compelling therapeutic target. The development of potent and selective small molecule inhibitors of the PWWP1-H3K36me2 interaction represents a promising avenue for novel cancer therapies. Future research will likely focus on optimizing the pharmacological properties of these inhibitors, exploring their efficacy in combination with other anti-cancer agents, and further elucidating the complex downstream consequences of PWWP1 inhibition in different cancer contexts. This in-depth guide provides a solid foundation for researchers and drug developers to advance our understanding and therapeutic targeting of this important epigenetic reader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
Cellular Targets of NSD2-PWWP1 Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of small molecule ligands targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase crucial for gene regulation, and its aberrant activity is implicated in various cancers, including multiple myeloma. The primary focus of this document is the well-characterized chemical probe UNC6934 , which serves as a representative "NSD2-PWWP1 ligand 1," alongside other notable compounds developed to probe and inhibit this interaction.
The Primary Cellular Target: The NSD2-PWWP1 Domain
The direct cellular target of ligands like UNC6934 is the N-terminal PWWP domain (PWWP1) of the NSD2 protein.[1][2] NSD2 is a multi-domain epigenetic regulator responsible for the majority of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) in cells, a mark associated with active gene transcription.[3][4]
The PWWP1 domain functions as a "reader" module, specifically recognizing and binding to the H3K36me2 mark on nucleosomes.[3][5] This interaction is mediated by a conserved aromatic cage within the PWWP1 domain.[1][6] The binding of PWWP1 to its catalytic product, H3K36me2, is believed to play a pivotal role in stabilizing NSD2's association with chromatin, thereby regulating its occupancy at target gene loci.[3][5]
Mechanism of Action: Competitive Antagonism
NSD2-PWWP1 ligands are antagonists that function through competitive inhibition. Compounds such as UNC6934 are designed to occupy the canonical H3K36me2-binding aromatic cage of the PWWP1 domain.[1][2][7] By binding to this pocket, the ligand physically blocks the PWWP1 domain from engaging with H3K36me2 on histone tails. This action effectively disrupts a key interaction that tethers NSD2 to chromatin.[1][8]
The primary and most immediate cellular consequence of this targeted disruption is not the inhibition of NSD2's catalytic activity, but rather a change in its subcellular localization. Treatment with UNC6934 leads to a significant accumulation of the endogenous NSD2 protein within the nucleolus .[1][2][7] This relocalization phenocopies the effect of mutations that abrogate the PWWP1 domain's reader function.[1][2] The proposed mechanism involves the unmasking of C-terminal nucleolar localization sequences (NoLS) in NSD2 when its chromatin-tethering domains, like PWWP1, are disabled.[1][7]
Quantitative Data on NSD2-PWWP1 Ligands
The following tables summarize key quantitative data for prominent NSD2-PWWP1 ligands, allowing for direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Binding Affinity and Potency
| Compound | Target | Assay Type | K_d (nM) | IC_50 (nM) | Reference(s) |
|---|---|---|---|---|---|
| UNC6934 | NSD2-PWWP1 | SPR | 91 ± 8 | - | [1][8][9] |
| NSD2-PWWP1 | SPR | 80 | - | [10] | |
| NSD2-PWWP1 | AlphaScreen | - | 104 ± 13 | [1] | |
| MR837 (3f) | NSD2-PWWP1 | SPR | 3400 ± 400 | - | [1][6] |
| Compound 38 | NSD2-PWWP1 | TR-FRET | - | 110 ± 10 |[11] |
K_d (Dissociation Constant): A measure of binding affinity; lower values indicate tighter binding. IC_50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. SPR (Surface Plasmon Resonance), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Table 2: Cellular Target Engagement and Anti-proliferative Activity
| Compound | Cell Line | Assay Type | EC_50 / IC_50 (µM) | Effect Measured | Reference(s) |
|---|---|---|---|---|---|
| UNC6934 | U2OS | NanoBRET | 1.23 ± 0.25 | Disruption of NSD2-H3.3 Interaction | [1][2] |
| U2OS | NanoBRET | 1.09 | Disruption of NSD2-H3K36me2 Interaction | [10] | |
| MR837 (3f) | HEK293T | NanoBRET | 17.3 | Disruption of NSD2-H3 Interaction | [6] |
| Compound 38 | MV4;11 | Proliferation | 2.23 | Inhibition of Cell Growth | [11] |
| RS4;11 | Proliferation | 6.30 | Inhibition of Cell Growth | [11] | |
| KMS11 | Proliferation | 8.43 | Inhibition of Cell Growth | [11] |
| | MM1S | Proliferation | 10.95 | Inhibition of Cell Growth |[11] |
EC_50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. NanoBRET is a proximity-based assay to measure protein interactions in live cells.
Downstream Cellular Effects and Gene Regulation
While UNC6934 effectively displaces NSD2 to the nucleolus, it does not significantly alter global H3K36me2 levels or robustly inhibit cell proliferation on its own.[1][8][12] However, targeting the PWWP1 domain serves as a powerful strategy to modulate NSD2 function, which has been leveraged by other molecules:
-
Transcriptional Regulation : The inhibitor known as compound 38 has been shown to cause a remarkable decrease in the expression of NSD2 downstream target genes, including PAK1, RRAS2, TGFA, TEMEL2, and NCAM1 in cancer cell lines.[11]
-
Targeted Protein Degradation : Using the UNC6934 scaffold, researchers have developed proteolysis-targeting chimeras (PROTACs) like UNC8153. These degraders induce the selective, proteasome-dependent degradation of the NSD2 protein.[8] This degradation leads to a global reduction in H3K36me2 levels and results in downstream anti-cancer phenotypes, such as reduced cellular adhesion in KMS11 multiple myeloma cells.[8]
Visualized Pathways and Workflows
References
- 1. biorxiv.org [biorxiv.org]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Understanding the NSD2-H3K36me2 Protein-Protein Interaction: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2) is a critical epigenetic axis implicated in transcriptional regulation and the pathogenesis of various cancers, particularly multiple myeloma and certain pediatric leukemias. NSD2, a histone methyltransferase, not only deposits the H3K36me2 mark but also contains a PWWP domain that recognizes this modification, creating a positive feedback loop that stabilizes its chromatin association and propagates the mark. This guide provides a comprehensive technical overview of the NSD2-H3K36me2 interaction, including its structural basis, role in key signaling pathways, and detailed methodologies for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to further explore this therapeutically relevant target.
The Core Interaction: NSD2 and H3K36me2
The NSD2-H3K36me2 interaction is a cornerstone of its biological function. NSD2 is the primary enzyme responsible for H3K36 dimethylation, a histone mark predominantly associated with actively transcribed genes.[1][2] The interaction is mediated by the N-terminal PWWP domain of NSD2, which contains a conserved aromatic cage that specifically recognizes and binds to the dimethylated lysine residue on the histone H3 tail.[3] This "read-write" mechanism, where the enzyme binds to the product of its own catalytic activity, is crucial for stabilizing NSD2 on chromatin and is thought to facilitate the spreading of the H3K36me2 mark along gene bodies.[3][4]
Mutations within the PWWP domain that disrupt H3K36me2 binding have been shown to compromise NSD2's ability to globally increase this histone mark and promote cell proliferation, highlighting the importance of this interaction in its oncogenic function.[4]
Structural Insights into the Interaction
The structural basis for the recognition of H3K36me2 by the NSD2 PWWP domain has been elucidated through crystallographic studies. The dimethylammonium group of H3K36 is accommodated within an aromatic cage formed by conserved tryptophan and phenylalanine residues within the PWWP domain. This interaction is further stabilized by surrounding residues.
Several crystal structures of the NSD2 PWWP1 domain, both in its apo form and in complex with ligands, have been deposited in the Protein Data Bank (PDB), providing valuable resources for structure-based drug design.
-
PDB ID: 5VC8: Crystal structure of the NSD2 PWWP1 domain in complex with DNA.[5][6]
-
PDB ID: 6XCG: Crystal structure of the NSD2 PWWP1 domain in complex with the chemical probe UNC6934.[5][6]
-
PDB ID: 9EXW: Crystal structure of the PWWP1 domain of NSD2 bound by a compound.[7]
These structures reveal the key residues involved in the interaction and provide a blueprint for the rational design of small molecule inhibitors that can disrupt the NSD2-H3K36me2 binding.
Quantitative Analysis of the NSD2-H3K36me2 Interaction
The affinity of the NSD2 PWWP domain for H3K36me2, as well as the efficacy of inhibitors targeting this interaction, has been quantified using various biophysical and biochemical assays. This quantitative data is essential for understanding the potency of the interaction and for the development of effective therapeutics.
| Interaction | Assay Method | Reported Kd / IC50 | Reference |
| NSD2-PWWP1 and H3K36me2 nucleosome | AlphaScreen | IC50 = 104 ± 13 nM (for UNC6934 displacement) | [8] |
| UNC6934 and NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 91 ± 8 nM | [8] |
| UNC6934 and fl-NSD2 with H3K36me2 nucleosome | AlphaScreen (in presence of salmon sperm DNA) | IC50 = 78 ± 29 nM | [9] |
| PTD2 peptide inhibitor and NSD2 | Radiometric and SPR | IC50 = 3-22 µM | [10] |
| Enzyme | Substrate | Km | kcat | Reference |
| NSD3C | 187-bp Nucleosome Core Particles | 0.23 ± 0.03 µM | 0.019 ± 0.0005 min-1 | [11] |
| NSD3C | 147-bp Nucleosome Core Particles | 1.3 ± 0.2 µM | 0.0074 ± 0.0005 min-1 | [11] |
Role in Signaling Pathways
The NSD2-H3K36me2 axis plays a significant role in modulating several key signaling pathways implicated in cancer development and progression.
NF-κB Signaling
NSD2 acts as a potent coactivator of the NF-κB signaling pathway.[12][13] It directly interacts with NF-κB subunits and is recruited to the promoters of NF-κB target genes, where it deposits the H3K36me2 mark, leading to their transcriptional activation.[4][12] This results in the increased expression of genes involved in proliferation, survival, and inflammation, such as IL-6, IL-8, and BCL2.[13] Furthermore, NSD2 expression can be induced by TNF-α and IL-6 via NF-κB, creating a positive feedback loop that sustains constitutive NF-κB activation in cancer cells.[12][13]
Caption: NSD2 in the NF-κB Signaling Pathway.
Wnt/β-catenin Signaling
NSD2 has been reported to promote oncogenesis through the regulation of the Wnt/β-catenin pathway.[2][13] It can interact with β-catenin, a key effector of the pathway, and transcriptionally activate downstream target genes such as CCND1 (Cyclin D1), which is a critical regulator of cell cycle progression.[13]
Caption: NSD2 in the Wnt/β-catenin Signaling Pathway.
Epithelial-Mesenchymal Transition (EMT)
NSD2 plays a role in promoting EMT, a process critical for cancer cell invasion and metastasis.[14][15] Downregulation of NSD2 has been associated with an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin and vimentin.[14][15] One proposed mechanism involves the interaction of NSD2 with the transcription factor TWIST1, leading to an increase in H3K36me2 at the promoters of EMT-related genes, thereby promoting their expression.[14]
Caption: NSD2's Role in Epithelial-Mesenchymal Transition.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols used to study the NSD2-H3K36me2 interaction.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
This protocol describes the immunoprecipitation of NSD2 to determine its interaction with histone H3 in a cellular context.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. H3K36me2 methyltransferase NSD2/WHSC1 promotes triple-negative breast cancer metastasis via activation of ULK1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of nucleosomal H3K36 methylation by NSD methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone methyltransferase NSD2/MMSET mediates constitutive NF-κB signaling for cancer cell proliferation, survival, and tumor growth via a feed-forward loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of the NSD2-PWWP1 Ligand UNC6934: A Technical Guide
This technical guide provides an in-depth overview of the in vitro binding characteristics of the chemical probe UNC6934, a potent and selective ligand for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). This document is intended for researchers, scientists, and drug development professionals working on epigenetic targets and inhibitor development.
Introduction to NSD2 and the PWWP1 Domain
Nuclear receptor-binding SET domain-containing 2 (NSD2), also known as WHSC1 or MMSET, is a histone methyltransferase that plays a critical role in regulating gene expression. NSD2 specifically catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription. Overexpression and translocation of NSD2 are implicated in various cancers, including multiple myeloma, making it a compelling target for therapeutic intervention.
NSD2 contains several functional domains, including a catalytic SET domain and two PWWP domains. The N-terminal PWWP domain (PWWP1) is a "reader" domain that recognizes and binds to H3K36me2-marked nucleosomes, thereby anchoring NSD2 to chromatin. This interaction is crucial for the proper localization and function of NSD2.
UNC6934: A Selective Chemical Probe for NSD2-PWWP1
UNC6934 has been identified as a potent and selective chemical probe that targets the NSD2-PWWP1 domain. It occupies the canonical H3K36me2-binding pocket within the PWWP1 domain, competitively inhibiting its interaction with methylated histones.[1][2][3] This targeted disruption of the reader function of NSD2 provides a valuable tool for studying its biological roles and for the development of novel therapeutics.
Quantitative Binding Data
The in vitro binding affinity of UNC6934 for the NSD2-PWWP1 domain has been characterized by multiple biophysical and biochemical assays. The key quantitative data are summarized in the table below.
| Ligand | Target | Affinity Metric | Value | Assay Method | Source |
| UNC6934 | NSD2-PWWP1 | Kd | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [1] |
| UNC6934 | NSD2-PWWP1 | Kd | 240 nM | Surface Plasmon Resonance (SPR) | [4] |
| UNC6934 | NSD2-PWWP1 | IC50 | 104 ± 13 nM | AlphaScreen (Nucleosome Binding) | [1] |
| UNC6934 | NanoLuc-NSD2-PWWP1 | EC50 | 1.23 ± 0.25 µM | NanoBRET Cellular Assay | [3][5] |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity and functional activity of UNC6934 are provided below.
Surface Plasmon Resonance (SPR) Assay
This assay measures the binding affinity between a ligand and a target protein by detecting changes in the refractive index at the surface of a sensor chip.
-
Instrumentation: Biacore T200 (GE Health Sciences Inc.).[1]
-
Protein Construct: Recombinant human NSD2-PWWP1 domain (residues 208-368 for higher affinity measurements or 211-350).[4]
-
Immobilization: The NSD2-PWWP1 protein is typically immobilized on a sensor chip.
-
Analyte: UNC6934 is prepared in a series of concentrations and flowed over the sensor chip.
-
Assay Buffer: A suitable buffer, such as 20 mM HEPES, pH 7.5, 150 mM NaCl, and 0.05% Tween-20, is used.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated by fitting the data to a suitable binding model.
AlphaScreen-Based Nucleosome Binding Assay
This proximity-based assay is used to measure the ability of UNC6934 to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2-marked nucleosomes.
-
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. One bead is conjugated to the NSD2-PWWP1 protein, and the other to the H3K36me2-containing nucleosome.
-
Reagents:
-
6xHis-tagged NSD2-PWWP1.
-
Biotinylated semi-synthetic designer nucleosomes (dNucs) containing H3K36me2.
-
Nickel chelate (Ni-NTA) donor beads.
-
Streptavidin acceptor beads.
-
-
Procedure:
-
NSD2-PWWP1 is incubated with varying concentrations of UNC6934.
-
H3K36me2 dNucs are added to the mixture.
-
Donor and acceptor beads are added, and the mixture is incubated in the dark.
-
The AlphaScreen signal is read on an appropriate plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the signal intensity against the logarithm of the UNC6934 concentration and fitting the data to a dose-response curve.[3]
NanoBRET Protein-Protein Interaction Assay
This cellular assay quantifies the engagement of UNC6934 with NSD2-PWWP1 in a live-cell context.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc luciferase-tagged donor protein and a fluorescently labeled acceptor protein when they are in close proximity.
-
Constructs:
-
NanoLuc-NSD2-PWWP1 fusion protein (donor).
-
HaloTag-Histone H3.3 fusion protein (acceptor).
-
-
Procedure:
-
U2OS cells are co-transfected with the donor and acceptor plasmids.
-
The cells are treated with a chloroalkane fluorophore to label the HaloTag-Histone H3.3.
-
Cells are then treated with varying concentrations of UNC6934 or the negative control UNC7145.
-
The NanoLuc substrate is added, and both the donor and acceptor emission signals are measured.
-
-
Data Analysis: The BRET ratio is calculated, and the EC50 value is determined from the dose-dependent decrease in the BRET signal upon UNC6934 treatment.[3][5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the interaction of UNC6934 with NSD2-PWWP1.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of NSD2-PWWP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. Its overexpression, particularly due to the t(4;14) chromosomal translocation in multiple myeloma, is associated with poor prognosis and drives oncogenesis. NSD2 possesses multiple functional domains, including a catalytic SET domain and two PWWP domains. The N-terminal PWWP1 domain specifically recognizes dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2), an interaction crucial for stabilizing NSD2 on chromatin at its target gene loci. Consequently, inhibiting the NSD2-PWWP1 interaction presents a promising therapeutic strategy to counteract the oncogenic functions of NSD2. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for emerging NSD2-PWWP1 inhibitors, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Pharmacodynamics of Preclinical NSD2-PWWP1 Inhibitors
Several small molecule inhibitors targeting the NSD2-PWWP1 domain have been developed and characterized. These compounds act by competitively binding to the aromatic cage of the PWWP1 domain, thereby disrupting its interaction with H3K36me2. The pharmacodynamic properties of key preclinical inhibitors are summarized below.
| Inhibitor | Target | Assay Type | Kd | IC50 | EC50 | Cell Line | Notes |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 80 nM[1] | - | - | - | Potent antagonist with high selectivity over other PWWP domains.[2][3] |
| NSD2-PWWP1 | AlphaScreen | - | 104 ± 13 nM | - | - | Disrupts interaction with H3K36me2 nucleosomes.[4][5] | |
| NSD2-PWWP1 | NanoBRET | - | - | 1.23 ± 0.25 µM | U2OS | Demonstrates cellular target engagement.[4][5] | |
| MR837 (3f) | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 3.4 µM[6] | - | - | - | One of the first identified small-molecule antagonists. |
| NSD2-PWWP1 | NanoBRET | - | 17.3 µM | - | - | Abrogates histone H3K36me2 binding in cells.[6] | |
| Compound 38 | NSD2-PWWP1 | HTRF | - | 0.11 ± 0.01 µM | - | - | Potent inhibitor with good selectivity.[7] |
| Various | Cell Proliferation | - | 2.23 - 10.95 µM | - | MV4;11, RS4:11, KMS11, MM1S | Inhibits proliferation of various cancer cell lines.[7][8] |
Pharmacokinetics of NSD2-PWWP1 Inhibitors
Detailed in vivo pharmacokinetic data for preclinical NSD2-PWWP1 inhibitors is limited in the public domain. While some studies mention that pharmacokinetic analyses were conducted, specific parameters such as half-life, clearance, volume of distribution, and oral bioavailability are not consistently reported.
For the clinical-stage NSD2 inhibitor KTX-1001 , it is known to be an orally bioavailable small molecule.[9] Pharmacokinetic and pharmacodynamic evaluations are primary objectives of its ongoing Phase 1 clinical trial (NCT05651932) in patients with relapsed/refractory multiple myeloma.[10][11][12] However, specific quantitative data from this trial are not yet publicly available. Preclinical studies with KTX-1001 have demonstrated favorable drug-like properties and in vivo activity.[10]
Signaling Pathways and Experimental Workflows
NSD2 Signaling Pathway in t(4;14) Multiple Myeloma
In multiple myeloma with the t(4;14) translocation, the NSD2 gene is placed under the control of a potent immunoglobulin heavy chain enhancer, leading to its overexpression.[13][14][15][16][17] The excess NSD2 protein leads to a global increase in H3K36me2, which alters the chromatin landscape and drives the expression of oncogenes, contributing to tumor growth, survival, and drug resistance.[9][14] Inhibitors of the NSD2-PWWP1 domain aim to disrupt the localization of NSD2 to chromatin, thereby mitigating its oncogenic effects.
Figure 1. Simplified signaling pathway of NSD2 in t(4;14) multiple myeloma and the mechanism of action of PWWP1 inhibitors.
Experimental Workflow for Characterizing NSD2-PWWP1 Inhibitors
The discovery and characterization of NSD2-PWWP1 inhibitors typically follow a multi-step process involving biochemical and cellular assays to determine potency, selectivity, and mechanism of action.
Figure 2. A typical experimental workflow for the identification and characterization of NSD2-PWWP1 inhibitors.
Key Experimental Protocols
Detailed, step-by-step protocols are essential for the replication and validation of experimental findings. Below are summaries of the core methodologies used to characterize NSD2-PWWP1 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to measure the binding affinity (Kd) of inhibitors to the NSD2-PWWP1 domain in real-time.
-
Principle: A purified, biotinylated NSD2-PWWP1 protein is immobilized on a streptavidin-coated sensor chip. The inhibitor, at various concentrations, is flowed over the chip surface. The change in the refractive index at the surface, caused by the binding of the inhibitor to the protein, is measured and recorded as response units (RU).
-
Methodology:
-
Immobilization: Biotinylated NSD2-PWWP1 is captured on a streptavidin-conjugated sensor chip. A reference flow cell is left empty for background subtraction.
-
Binding Analysis: The inhibitor is serially diluted in an appropriate buffer and injected over the sensor chip at a constant flow rate.
-
Data Analysis: The association and dissociation rates are monitored. The equilibrium dissociation constant (Kd) is calculated by fitting the data to a 1:1 binding model.
-
AlphaScreen Assay for Disruption of Protein-Nucleosome Interaction
This bead-based proximity assay is used to quantify the ability of an inhibitor to disrupt the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes.[4][5]
-
Principle: Donor and acceptor beads are brought into close proximity through the binding of His-tagged NSD2-PWWP1 to biotinylated H3K36me2 nucleosomes. Upon laser excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, leading to a chemiluminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Methodology:
-
Component Incubation: His-tagged NSD2-PWWP1, biotinylated H3K36me2 designer nucleosomes, and the test inhibitor at various concentrations are incubated together.
-
Bead Addition: Nickel-chelate acceptor beads (binding to the His-tag) and streptavidin-coated donor beads (binding to biotin) are added.
-
Signal Detection: The plate is incubated in the dark, and the AlphaScreen signal is measured on an appropriate plate reader.
-
Data Analysis: The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
-
NanoBRET Assay for Cellular Target Engagement
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay used to measure the engagement of an inhibitor with its target protein within a cellular environment.[4][5]
-
Principle: The target protein (NSD2-PWWP1) is fused to a NanoLuc luciferase (the donor), and its interacting partner (Histone H3.3) is fused to a HaloTag protein, which is labeled with a fluorescent acceptor. When the two proteins are in close proximity, energy is transferred from the donor to the acceptor upon addition of the luciferase substrate, resulting in a BRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the BRET signal.
-
Methodology:
-
Cell Transfection: Cells (e.g., U2OS) are co-transfected with plasmids encoding the NanoLuc-NSD2-PWWP1 fusion and the HaloTag-Histone H3.3 fusion.
-
Inhibitor Treatment: The transfected cells are treated with varying concentrations of the inhibitor.
-
Substrate Addition: The NanoBRET Nano-Glo substrate is added to the cells.
-
Signal Measurement: The luminescence signals from the donor and acceptor are measured at their respective wavelengths.
-
Data Analysis: The BRET ratio is calculated, and the EC50 value is determined from the dose-response curve.
-
Conclusion and Future Directions
The development of small molecule inhibitors targeting the NSD2-PWWP1 domain represents a promising new therapeutic avenue for cancers driven by NSD2 overexpression, particularly t(4;14) multiple myeloma. Preclinical candidates like UNC6934 and compound 38 have demonstrated potent and selective inhibition of the NSD2-PWWP1:H3K36me2 interaction, leading to anti-proliferative effects in cancer cell lines. The ongoing clinical evaluation of KTX-1001 will provide crucial insights into the safety, tolerability, pharmacokinetics, and pharmacodynamics of NSD2 inhibition in patients.
Future research should focus on obtaining comprehensive in vivo pharmacokinetic and pharmacodynamic data for promising preclinical candidates to guide their further development. A deeper understanding of the downstream effects of NSD2-PWWP1 inhibition on gene expression and cellular signaling will be critical for identifying biomarkers of response and potential combination strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting class of epigenetic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 3. KTX-1001 / K36 Therap, Novartis [delta.larvol.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. k36tx.com [k36tx.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. A Phase 1 Study of KTX-1001, an Oral, First-In-Class, Selective, and Potent MMSET Catalytic Inhibitor that Suppresses H3K36me2 in Patients with Relapsed and Refractory Multiple Myeloma | Dana-Farber Cancer Institute [dana-farber.org]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. NSD2 drives t(4;14) myeloma cell dependence on adenylate kinase 2 by diverting one-carbon metabolism to the epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NSD2-epigenomic reprogramming and maintenance of plasma cell phenotype in t(4;14) myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing UNC6934, a Selective NSD2-PWWP1 Ligand, in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of UNC6934, a potent and selective chemical probe for the NSD2-PWWP1 domain, in cell culture experiments. Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily installs the dimethyl mark on histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is crucial for transcriptional activation and is implicated in various cancers, including multiple myeloma.
UNC6934 offers a valuable tool to investigate the biological functions of the NSD2-PWWP1 domain, which is responsible for recognizing the H3K36me2 mark and tethering NSD2 to chromatin. By competitively inhibiting this interaction, UNC6934 can be used to study the downstream consequences on NSD2 localization, chromatin binding, and cellular processes. This document provides detailed protocols for key cellular assays to characterize the effects of UNC6934.
Mechanism of Action
UNC6934 is a small molecule antagonist of the NSD2-PWWP1 domain.[1][2][3] It binds to the aromatic cage of the PWWP1 domain, the same pocket that recognizes dimethylated H3K36.[4][5] This competitive binding displaces NSD2 from its chromatin binding sites, leading to its relocalization within the nucleus, particularly to the nucleolus.[1][3] It is important to note that UNC6934 does not directly inhibit the catalytic SET domain of NSD2. A closely related analog, UNC7145, which has a single isopropyl group instead of the cyclopropyl (B3062369) group of UNC6934, is inactive and serves as an excellent negative control for experiments.[2]
Figure 1: Mechanism of UNC6934 Action.
Data Presentation
Physicochemical Properties and In Vitro Activity of UNC6934
| Property | Value | Reference |
| Target | NSD2-PWWP1 Domain | [1][2] |
| Binding Affinity (Kd) | 80 - 91 nM | [1][2] |
| Negative Control | UNC7145 | [2] |
| Solubility | Soluble in DMSO (e.g., 22 mg/mL) | [1] |
Cellular Activity of UNC6934
| Assay | Cell Line | IC50 / EC50 | Key Observation | Reference |
| NanoBRET (Target Engagement) | U2OS | 1.09 - 1.23 µM | Disruption of NSD2-PWWP1 and Histone H3.3 interaction | [1][2] |
| AlphaScreen (Binding Assay) | In vitro | 104 nM | Disruption of NSD2-PWWP1 binding to H3K36me2 nucleosomes | [5] |
| Immunofluorescence | U2OS | 5 µM (4h treatment) | Relocalization of NSD2 to the nucleolus | [1] |
| Cell Viability | Various | Minimal cytotoxicity observed at effective concentrations | Suitable for cell-based assays without confounding toxicity | [6] |
Experimental Protocols
Preparation of UNC6934 Stock Solution
Materials:
-
UNC6934 powder
-
UNC7145 powder (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of UNC6934 in DMSO. For example, for a compound with a molecular weight of 443.45 g/mol , dissolve 4.43 mg in 1 mL of DMSO.
-
Prepare a 10 mM stock solution of the negative control, UNC7145, in DMSO following the same procedure.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Culture and Treatment
Materials:
-
Appropriate cell line (e.g., U2OS, HEK293T, KMS11)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
UNC6934 and UNC7145 stock solutions
-
Vehicle control (DMSO)
Protocol:
-
Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).
-
On the day of the experiment, dilute the UNC6934 and UNC7145 stock solutions to the desired final concentration in pre-warmed complete cell culture medium.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound used. The final DMSO concentration should typically be kept below 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the compounds or vehicle.
-
Incubate the cells for the desired time period (e.g., 4 to 72 hours, depending on the assay).
Figure 2: General Experimental Workflow.
NanoBRET™ Assay for Target Engagement
This protocol is adapted for assessing the interaction between NSD2-PWWP1 and histone H3.3 in live cells.
Materials:
-
U2OS cells
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 3000 Transfection Reagent
-
pNLF1-C[CMV/Hygro] vector containing NanoLuc®-NSD2-PWWP1 fusion
-
Histone H3.3-HaloTag® Fusion Vector
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Seeding: Seed U2OS cells in a 6-well plate and grow to ~70% confluency.
-
Transfection (Day 1): Co-transfect the cells with the NanoLuc®-NSD2-PWWP1 and Histone H3.3-HaloTag® vectors according to the transfection reagent manufacturer's protocol. A 9:1 ratio of HaloTag®:NanoLuc® plasmid DNA is often a good starting point.
-
Cell Plating (Day 2): Twenty-four hours post-transfection, trypsinize and resuspend the cells in Opti-MEM™. Plate the cells into a white, 96-well plate at a density of 2 x 104 cells per well in 100 µL.
-
Ligand and Compound Addition: Add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM. Add serial dilutions of UNC6934, UNC7145, or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for at least 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals within 10 minutes using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value.
Immunofluorescence for NSD2 Localization
Materials:
-
U2OS cells grown on sterile glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-NSD2 antibody (e.g., EpiCypher, Cat# 13-0002, 1-2 µg/ml)
-
Mouse anti-Fibrillarin antibody (nucleolar marker) (e.g., Abcam, ab4566, 1:500)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit IgG (H+L) Alexa Fluor™ 488, Goat anti-Mouse IgG (H+L) Alexa Fluor™ 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Cell Treatment: Treat U2OS cells grown on coverslips with 5 µM UNC6934, 5 µM UNC7145, or vehicle for 4 hours.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope.
Western Blotting for Global H3K36me2 Levels
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K36me2 antibody (e.g., Abcam, ab9049, 1:1000)
-
Rabbit anti-Total Histone H3 antibody (loading control) (e.g., Cell Signaling Technology, #9715, 1:1000)
-
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L)-HRP)
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment (e.g., 72 hours with UNC6934), harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.
Cell Viability Assay (MTS Assay)
Materials:
-
Cells of interest
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Cell Treatment: The following day, treat the cells with a range of concentrations of UNC6934, UNC7145, and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the data to the vehicle-treated cells to determine the percentage of cell viability. Plot the cell viability against the compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for UNC6934: A Selective Ligand of the NSD2-PWWP1 Domain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC6934, a potent and selective chemical probe for the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). UNC6934 serves as a critical tool for investigating the biological functions of the NSD2-PWWP1 domain in chromatin regulation and its implications in diseases such as multiple myeloma.
Introduction
NSD2, also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[1][2] The NSD2 protein contains multiple functional domains, including two PWWP domains that act as "reader" modules, recognizing specific histone modifications and anchoring the protein to chromatin.[2][3] The N-terminal PWWP domain (PWWP1) specifically binds to H3K36me2/me3-containing nucleosomes.[1][3][4]
UNC6934 is a first-in-class chemical probe that selectively binds to the aromatic cage of the NSD2-PWWP1 domain.[1][2][4] This binding competitively inhibits the interaction between NSD2-PWWP1 and H3K36me2-marked nucleosomes, leading to the disengagement of NSD2 from chromatin and its subsequent accumulation in the nucleolus.[1][2][5] A structurally similar but inactive compound, UNC7145, is available as a negative control for experiments.[2]
Data Presentation
Biophysical and Biochemical Data for UNC6934
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | |||
| to NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [2][5] |
| Inhibition of Interaction | |||
| NSD2-PWWP1 and H3K36me2 nucleosomes (IC50) | 104 ± 13 nM | Homogeneous Time Resolved Fluorescence (HTRF) | [2][5] |
| Cellular Target Engagement | |||
| NSD2-PWWP1 and Histone H3.3 (EC50) | 1.23 ± 0.25 µM | NanoBRET Assay | [2] |
Cellular Effects of UNC6934
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| Various adherent and hematopoietic malignancy cell lines | Up to 5 µM | 3-12 days | No acute cytotoxic effects | [1] |
| U2OS | 10 µM | 24 hours | Increased nucleolar localization of NSD2 | [5] |
| KMS11 (t(4;14) multiple myeloma) | 20 µM | 6 days | Significant loss of H3K36me2 mark (when used in a PROTAC based on UNC6934) | [6] |
Signaling Pathways
The primary mechanism of action of UNC6934 is the disruption of NSD2's interaction with chromatin. This can have downstream effects on gene expression and other cellular processes.
Caption: Mechanism of action of UNC6934 in disrupting NSD2 chromatin engagement.
Experimental Protocols
Protocol 1: Assessment of Cellular Target Engagement using NanoBRET Assay
This protocol is designed to quantify the displacement of Histone H3.3 from the NSD2-PWWP1 domain by UNC6934 in live cells.
Caption: Workflow for the NanoBRET target engagement assay.
Materials:
-
U2OS cells
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Plasmids: NSD2-PWWP1-NanoLuc fusion vector and Histone H3.3-HaloTag fusion vector
-
UNC6934 and UNC7145 (dissolved in DMSO)
-
HaloTag NanoBRET 618 Ligand
-
NanoLuc substrate (e.g., furimazine)
-
White, 96-well assay plates
-
Luminescence plate reader with 460 nm and >600 nm filters
Procedure:
-
Cell Seeding: Seed U2OS cells in white, 96-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the NSD2-PWWP1-NanoLuc and Histone H3.3-HaloTag plasmids according to the manufacturer's protocol for your transfection reagent.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of UNC6934 and UNC7145 in Opti-MEM. Replace the culture medium with the compound dilutions and incubate for the desired treatment time (e.g., 4 hours).
-
Reagent Addition: Add the HaloTag NanoBRET 618 Ligand (final concentration ~100 nM) and the NanoLuc substrate to the wells.
-
Final Incubation: Incubate the plate at room temperature in the dark for 10-15 minutes.
-
Measurement: Measure the luminescence signal at 460 nm (donor emission) and >600 nm (acceptor emission) using a plate reader.
-
Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Immunofluorescence Staining for NSD2 Nucleolar Localization
This protocol describes how to visualize the subcellular localization of endogenous NSD2 following treatment with UNC6934.
Caption: Workflow for immunofluorescence analysis of NSD2 localization.
Materials:
-
Cells of interest (e.g., U2OS)
-
Glass coverslips in a 24-well plate
-
UNC6934 and UNC7145
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: Rabbit anti-NSD2, Mouse anti-nucleolin (as a nucleolar marker)
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of UNC6934, UNC7145, or a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer and incubate the coverslips with this solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently labeled secondary antibodies in the blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Acquire images using a confocal microscope. Analyze the co-localization of the NSD2 signal with the nucleolin signal to assess nucleolar accumulation.
Conclusion
UNC6934 is an invaluable tool for dissecting the role of the NSD2-PWWP1 domain in health and disease. The protocols and data provided here offer a starting point for researchers to explore the cellular consequences of inhibiting the NSD2-chromatin interaction, paving the way for new therapeutic strategies targeting NSD2-driven cancers.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interrogating NSD2 Chromatin Occupancy with ChIP-seq using the NSD2-PWWP1 Chemical Probe UNC6934
Introduction
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1] This epigenetic mark is crucial for transcriptional regulation, and aberrant NSD2 activity is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][2] NSD2's function is mediated not only by its catalytic SET domain but also by several chromatin "reader" domains that anchor it to specific genomic locations.[2][3] The N-terminal PWWP domain (PWWP1) is a key reader domain that recognizes and binds to H3K36me2, an interaction that stabilizes NSD2 on the chromatin.[4][5]
UNC6934 is a potent and selective chemical probe that targets the NSD2-PWWP1 domain.[6][7] It binds to the aromatic cage of PWWP1, competitively inhibiting its interaction with H3K36me2-modified nucleosomes.[1][3][8] This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by high-throughput Sequencing (ChIP-seq) in conjunction with UNC6934 to investigate the genome-wide changes in NSD2 chromatin occupancy. By comparing the NSD2 binding landscape in cells treated with UNC6934 versus a negative control compound (UNC7145), researchers can identify genomic regions where NSD2 localization is dependent on the PWWP1-H3K36me2 interaction. This information is invaluable for understanding NSD2's role in gene regulation and for the development of novel therapeutic strategies targeting this oncoprotein.
Principle of the Method
This protocol describes a differential ChIP-seq experiment to map the genomic binding sites of NSD2 and to assess how these sites are affected by the inhibition of the NSD2-PWWP1 domain by UNC6934. The experiment involves treating a relevant cell line (e.g., a multiple myeloma cell line with t(4;14) translocation such as KMS11) with either UNC6934 or its inactive control, UNC7145. Following treatment, cells are cross-linked with formaldehyde (B43269) to preserve protein-DNA interactions. The chromatin is then extracted and sheared into small fragments. An antibody specific to NSD2 is used to immunoprecipitate the protein along with its cross-linked DNA. The DNA is subsequently purified and prepared for high-throughput sequencing. By comparing the sequencing data from the UNC6934-treated and control-treated cells, genomic loci with altered NSD2 binding can be identified, providing insights into the role of the PWWP1 domain in NSD2 recruitment and function.
Data Presentation
Table 1: Properties of the NSD2-PWWP1 Chemical Probe UNC6934 and Negative Control UNC7145
| Compound | Target | Mechanism of Action | Binding Affinity (Kd) | Cellular Activity (NanoBRET IC50) |
| UNC6934 | NSD2-PWWP1 | Antagonist of the PWWP1-H3K36me2 interaction | 80 ± 18 nM (SPR)[6]; 91 ± 8 nM[1] | 1.09 ± 0.23 µM in U2OS cells[6] |
| UNC7145 | Negative Control | Structurally similar to UNC6934 but inactive | Inactive in SPR and NanoBRET assays[6] | Inactive[6] |
Table 2: Representative NSD2 Target Genes for ChIP-qPCR Validation
| Gene Name | Function | Rationale for Selection |
| MYC | Transcription factor, proto-oncogene | Known NSD2 target gene.[4] |
| TGFA | Growth factor | Identified as an NSD2 target.[4] |
| PAK1 | Serine/threonine kinase | Downregulated upon UNC6934 treatment.[2] |
| RRAS2 | Small GTPase | Downregulated upon UNC6934 treatment.[2] |
| NCAM1 | Cell adhesion molecule | Downregulated upon UNC6934 treatment.[2] |
Mandatory Visualization
Caption: Experimental workflow for differential ChIP-seq analysis of NSD2 occupancy.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. rcsb.org [rcsb.org]
Application Notes and Protocols for Fluorescence Polarization Assay for NSD2-PWWP1 Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene transcription.[1][2][3] NSD2 specifically catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark predominantly associated with active gene transcription.[1][4][5] The N-terminal PWWP domain (PWWP1) of NSD2 is a "reader" domain that recognizes and binds to the H3K36me2 mark, an interaction crucial for stabilizing NSD2 at chromatin and regulating its function.[4][6][7] Dysregulation of NSD2 activity, through overexpression or mutation, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention.[3][5][8]
This document provides detailed application notes and a representative protocol for a fluorescence polarization (FP) assay to quantitatively measure the interaction between the NSD2-PWWP1 domain and a fluorescently labeled H3K36me2 peptide. This assay is a powerful tool for identifying and characterizing small molecule inhibitors of this key protein-protein interaction.
Principle of the Fluorescence Polarization Assay
Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled molecule (the tracer, e.g., a histone peptide) tumbles rapidly in solution and, when excited with polarized light, emits depolarized light, resulting in a low FP signal. Upon binding to a larger molecule (e.g., the NSD2-PWWP1 protein), the rotational motion of the tracer is significantly slowed. This slower tumbling of the larger complex results in the emission of light that remains more polarized, leading to a high FP signal. This change in polarization can be used to determine binding affinities (Kd) and to screen for inhibitors that disrupt the interaction.
Data Presentation: Quantitative Analysis of NSD2-PWWP1 Interactions
The following tables summarize key quantitative data for the NSD2-PWWP1 interaction with its histone substrate and known inhibitors, as determined by various biophysical assays.
Table 1: Binding Affinities for NSD2-PWWP1
| Interacting Partner | Ligand/Inhibitor | Assay Method | Affinity Constant (Kd/IC50) | Reference |
| NSD2-PWWP1 | H3K36me2 (nucleosome) | AlphaScreen | IC50: 104 ± 13 nM (by UNC6934) | [6][7] |
| NSD2-PWWP1 | dsDNA (32 bp) | Fluorescence Polarization | Kdisp: 300 nM (by unlabeled DNA) | [9] |
| NSD2-PWWP1 | UNC6934 | Surface Plasmon Resonance (SPR) | Kd: 91 ± 8 nM | [7][10] |
| NSD2-PWWP1 | UNC6934 | NanoBRET | IC50: 1.23 ± 0.25 µM | [7] |
| NSD2-PWWP1 | MR837 (3f) | Surface Plasmon Resonance (SPR) | Kd: 3.4 ± 0.4 µM | [7][11] |
| NSD2-PWWP1 | Compound 47 | Surface Plasmon Resonance (SPR) | Kd: 41 ± 8 µM | |
| NSD2-PWWP1 | Compound 49 | Surface Plasmon Resonance (SPR) | Kd: 7 µM |
Table 2: Properties of the Chemical Probe UNC6934
| Property | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [7][10][12] |
| Inhibition of H3K36me2 binding (IC50) | 104 ± 13 nM | AlphaScreen (with nucleosomes) | [6][7][13] |
| Cellular Target Engagement (IC50) | 1.23 ± 0.25 µM | NanoBRET (in U2OS cells) | [7] |
| Selectivity | Selective for NSD2-PWWP1 over 15 other human PWWP domains | Differential Scanning Fluorimetry (DSF) | [6][11] |
Experimental Protocols
Expression and Purification of NSD2-PWWP1
A construct of human NSD2-PWWP1 (e.g., amino acids 211-350) can be subcloned into an expression vector, such as pET28-MHL, with an N-terminal His-tag. The protein is then overexpressed in E. coli BL21(DE3) cells.
Protocol:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Grow the cells in a suitable medium (e.g., Terrific Broth) containing the appropriate antibiotic at 37°C to an OD600 of 1.2–1.5.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged NSD2-PWWP1 from the supernatant using a Ni-NTA affinity column.
-
Elute the protein with a high-imidazole buffer (e.g., lysis buffer with 300 mM imidazole).
-
Further purify the protein by size-exclusion chromatography using a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer.
Fluorescence Polarization Assay for NSD2-PWWP1 and H3K36me2 Peptide Interaction
This protocol is a representative method for a direct binding assay and a competitive inhibition assay.
Materials:
-
Purified NSD2-PWWP1 protein
-
Fluorescently labeled H3K36me2 peptide (e.g., with fluorescein (B123965) or another suitable fluorophore)
-
Unlabeled H3K36me2 peptide
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, non-binding, black microplates
-
A microplate reader capable of measuring fluorescence polarization
A. Direct Binding Assay (Saturation Curve):
-
Prepare a serial dilution of NSD2-PWWP1 protein in Assay Buffer. The concentration range should span from well below to well above the expected Kd.
-
Add a fixed, low concentration of the fluorescently labeled H3K36me2 peptide to each well of the 384-well plate. A typical starting concentration is 5-10 nM.
-
To each well, add the corresponding concentration of the NSD2-PWWP1 protein dilution series. Include wells with only the fluorescent peptide as a control for the minimum FP signal.
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the FP signal (in millipolarization units, mP) against the concentration of NSD2-PWWP1. Fit the data to a one-site binding equation to determine the Kd.
B. Competitive Inhibition Assay:
-
Determine a fixed concentration of NSD2-PWWP1 to use. This is typically 2-3 times the Kd value determined in the direct binding assay, or a concentration that results in approximately 70-80% of the fluorescent peptide being bound.
-
Prepare a serial dilution of the inhibitor compound in Assay Buffer.
-
In the wells of a 384-well plate, add the inhibitor dilutions.
-
Add the fixed concentration of NSD2-PWWP1 protein to each well containing the inhibitor.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the protein.
-
Add the fixed concentration of the fluorescently labeled H3K36me2 peptide to all wells.
-
Incubate for another 30 minutes at room temperature, protected from light.
-
Include control wells:
-
Minimum FP: Fluorescent peptide only.
-
Maximum FP: Fluorescent peptide + NSD2-PWWP1 (no inhibitor).
-
-
Measure the fluorescence polarization.
-
Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NSD2 nuclear receptor binding SET domain protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of NSD2-PWWP1 Ligand 1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2) is a histone methyltransferase that plays a crucial role in chromatin regulation and is implicated in various cancers. The PWWP1 domain of NSD2 is a "reader" domain that recognizes methylated histones, specifically H3K36me2, anchoring the NSD2 complex to chromatin and facilitating its enzymatic activity.[1] Inhibition of the NSD2-PWWP1 interaction with small molecule ligands presents a promising therapeutic strategy. This document provides a detailed protocol for analyzing the binding of a small molecule, referred to as Ligand 1, to the NSD2-PWWP1 domain using Surface Plasmon Resonance (SPR).
Quantitative Data Summary
The binding affinities of several small molecule ligands to the NSD2-PWWP1 domain have been characterized, providing a basis for comparison.
| Ligand | Dissociation Constant (K D) | Reference |
| Ligand 1 | 41 ± 8 µM | [2] |
| Ligand 2 | 175 µM | [2] |
| Ligand 3f | 3.4 µM | [2] |
| UNC6934 | 91 ± 8 nM | [3] |
Experimental Protocols
This section outlines a detailed protocol for determining the binding kinetics and affinity of Ligand 1 to the NSD2-PWWP1 domain using a Biacore SPR system. This protocol is based on established methodologies for protein-small molecule interaction analysis.[4]
Materials and Reagents
-
Protein: Recombinant human NSD2-PWWP1 domain (residues 208-368) with a purity of >95%.
-
Ligand: Ligand 1, dissolved in 100% DMSO to create a 10 mM stock solution.
-
SPR Instrument: Biacore T200 or similar.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Buffers: 10 mM Sodium Acetate pH 4.0, 4.5, 5.0, and 5.5.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Assay Buffer: Running buffer with a final concentration of 5% DMSO.
Experimental Workflow
References
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) in the Study of NSD2-PWWP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear receptor-binding SET domain protein 2 (NSD2), also known as WHSC1 or MMSET, is a histone methyltransferase implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][2] The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to methylated histone tails, specifically H3K36me2/3, anchoring the NSD2 protein to chromatin.[2][3][4] This interaction is crucial for its oncogenic activity, making the NSD2-PWWP1 domain an attractive target for therapeutic intervention.[1][5] Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to characterize the binding of small molecule inhibitors to the NSD2-PWWP1 domain. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[6][7][8] This information is invaluable for hit validation, lead optimization, and understanding the structure-activity relationship (SAR) of NSD2-PWWP1 inhibitors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the role of the NSD2-PWWP1 domain and the general workflow of an ITC experiment for inhibitor characterization.
Caption: Interaction of the NSD2-PWWP1 domain with histone H3K36me2 and the inhibitory mechanism.
Caption: General workflow for an Isothermal Titration Calorimetry experiment.
Experimental Protocols
Materials and Reagents
-
Purified NSD2-PWWP1 protein
-
Small molecule inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Isothermal Titration Calorimeter (e.g., Nano ITC from TA Instruments)[1]
Protocol for a Standard ITC Experiment
-
Protein Preparation:
-
Express and purify the NSD2-PWWP1 protein.
-
Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.[1]
-
Determine the final protein concentration accurately.
-
-
Ligand Preparation:
-
Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare the final ligand solution by diluting the stock into the ITC buffer. The final DMSO concentration should be matched in the protein solution to minimize heat of dilution effects.[1]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).[1]
-
Thoroughly clean the sample cell and injection syringe.
-
Fill the reference cell with deionized water or ITC buffer.
-
-
Sample Loading:
-
Titration:
-
Perform an initial injection of a small volume (e.g., 1 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 12 injections of 4 µL each) with adequate spacing between injections to allow the signal to return to baseline.[1]
-
-
Control Experiment:
-
Perform a control titration by injecting the inhibitor solution into the ITC buffer alone to measure the heat of dilution. This data can be subtracted from the main experimental data.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.[1]
-
The fitting will yield the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry (n). The change in entropy (ΔS) can be calculated from these values.
-
Protocol for a Reverse ITC Experiment
In cases where the inhibitor has poor solubility, a reverse titration can be performed.[1]
-
Sample Loading:
-
Titration and Analysis:
-
Follow the same titration and data analysis steps as the standard ITC experiment.
-
Data Presentation
The following table summarizes the binding affinities of several reported inhibitors for the NSD2-PWWP1 domain, as determined by ITC.
| Compound | Kd (µM) | Notes |
| Compound 1 | 8.9 | Poor solubility, determined by reverse ITC.[1] |
| Compound 3f | 3.4 | Antagonist that abrogates histone H3K36me2 binding.[1][9] |
| UNC6934 | 0.5 ± 0.3 | A potent and selective NSD2-PWWP1 antagonist.[10] |
| Degrader 9 | 1.1 ± 0.4 | A PROTAC degrader based on UNC6934.[10] |
| Compound 17 | 0.9 ± 0.3 | A negative control for the PROTAC degrader, binds to NSD2-PWWP1 but not CRBN.[10] |
| Compound 18 | > 20 | A negative control for the PROTAC degrader with reduced binding to NSD2-PWWP1.[10] |
Logical Relationship for Data Interpretation
The following diagram illustrates how raw ITC data is processed to determine the thermodynamic parameters of inhibitor binding.
Caption: From raw ITC data to thermodynamic parameters of binding.
Conclusion
Isothermal titration calorimetry is an essential tool in the development of inhibitors targeting the NSD2-PWWP1 domain. It provides a robust and direct measurement of the binding affinity and thermodynamic driving forces of the protein-inhibitor interaction. The detailed protocols and data interpretation workflows provided in these application notes serve as a guide for researchers to effectively utilize ITC in their drug discovery efforts against NSD2-driven cancers.
References
- 1. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Fragment-Based Screening of NSD2-PWWP1 Identifies Novel Covalent Allosteric Ligands That Diminish Methyllysine and DNA Binding Abilities of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of NSD2-PWWP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone lysine (B10760008) methyltransferase crucial for regulating gene expression. NSD2 specifically catalyzes the mono- and dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1][2] Overexpression, translocation, or mutation of NSD2 is implicated in various cancers, including multiple myeloma and certain pediatric leukemias, making it a significant target for therapeutic intervention.[3][4][5]
NSD2 is a large, multi-domain protein.[6][7] Its N-terminal PWWP1 domain functions as an epigenetic "reader," specifically recognizing and binding to the H3K36me2 mark on nucleosomes.[8][9] This interaction is critical for stabilizing NSD2's localization on chromatin, which in turn facilitates its catalytic activity.[5][7][9] Disrupting the NSD2-PWWP1 interaction with its histone substrate presents a compelling alternative strategy to targeting the highly conserved catalytic SET domain.[10] Small-molecule inhibitors that block this PWWP1-H3K36me2 protein-protein interaction can displace NSD2 from chromatin, alter gene expression, and inhibit cancer cell proliferation.[1][11]
This document provides detailed protocols and application notes for developing robust high-throughput screening (HTS) assays to identify and characterize inhibitors of the NSD2-PWWP1 domain.
NSD2-PWWP1 Interaction and Inhibition Strategy
The core strategy for an NSD2-PWWP1 inhibitor screen is the disruption of the binding between the PWWP1 reader domain and a peptide derived from the histone H3 tail containing the dimethylated lysine 36 (H3K36me2). High-throughput screening assays are designed to detect this interaction, and a reduction in the assay signal in the presence of a test compound indicates potential inhibitory activity.
Caption: Mechanism of NSD2-PWWP1 interaction and inhibitor action.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify NSD2-PWWP1 inhibitors follows a multi-stage process, beginning with a large-scale primary screen and progressing through more detailed secondary and orthogonal assays to confirm hits and eliminate artifacts.
Caption: General workflow for HTS and hit validation.
Primary HTS Assay Protocols
Proximity-based assays like AlphaLISA and TR-FRET are well-suited for HTS of protein-protein interactions due to their homogeneous "no-wash" format, high sensitivity, and miniaturization capability.[12][13]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This assay measures the interaction between a biotinylated H3K36me2 peptide and a tagged NSD2-PWWP1 protein.[8] The peptide is captured by Streptavidin-coated Donor beads, and the protein is captured by anti-tag Acceptor beads. When in close proximity, a 680 nm laser excites the Donor bead, generating singlet oxygen that travels to the Acceptor bead, culminating in a chemiluminescent signal at 615 nm. Inhibitors disrupt this interaction, reducing the signal.
Caption: Principle of the AlphaLISA assay for NSD2-PWWP1.
Protocol:
-
Materials:
-
Recombinant His-tagged NSD2-PWWP1 domain
-
Biotinylated H3(28-45)K36me2 peptide
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Anti-His Acceptor Beads
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compounds in DMSO
-
384-well white, opaque microplates (e.g., ProxiPlate)
-
-
Procedure (Final volume: 20 µL):
-
Prepare reagents at 4x the final concentration in Assay Buffer.
-
Dispense 5 µL of test compound or DMSO (control) into wells.
-
Add 5 µL of 4x NSD2-PWWP1 protein solution to all wells.
-
Add 5 µL of 4x biotinylated H3K36me2 peptide solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Prepare a 1:1 mix of 4x Donor and Acceptor beads in Assay Buffer in the dark.
-
Add 5 µL of the bead mixture to all wells under subdued lighting.
-
Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision).
-
-
Data Analysis:
-
Calculate percent inhibition relative to high (DMSO) and low (no peptide) controls.
-
For dose-response plates, plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine IC50 values.
-
HTRF (Homogeneous Time-Resolved Fluorescence)
Principle: This TR-FRET assay uses a long-lifetime fluorescent donor (e.g., Terbium cryptate, Tb) and a fluorescent acceptor (e.g., d2).[5] The NSD2-PWWP1 protein is labeled with an anti-tag antibody conjugated to the Tb donor, and the H3K36me2 peptide is labeled with the d2 acceptor. Upon interaction, excitation of the donor (at ~340 nm) results in energy transfer to the acceptor, which then emits light at its specific wavelength (~665 nm). The donor also emits at its own wavelength (~620 nm). The ratio of acceptor to donor emission is measured. Inhibitors that disrupt the interaction decrease the FRET signal and thus the 665/620 nm ratio.[5]
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"use of NSD2-PWWP1 ligand 1 as a chemical probe for NSD2 biology"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of epigenetic regulators is crucial for understanding disease mechanisms and developing novel therapeutics. Nuclear Receptor Binding SET Domain Protein 2 (NSD2) is a histone methyltransferase frequently implicated in oncogenesis, particularly in multiple myeloma and acute lymphoblastic leukemia, through its primary role in dimethylating histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3] The development of chemical probes targeting specific domains of NSD2 has become a valuable strategy for elucidating its complex biological functions. This document provides detailed application notes and protocols for the use of UNC6934, a first-in-class chemical probe that selectively targets the N-terminal PWWP domain (PWWP1) of NSD2.[3][4]
UNC6934 acts as an antagonist by binding to the aromatic cage of the NSD2-PWWP1 domain, thereby disrupting its interaction with H3K36me2-containing nucleosomes.[3][4] This targeted disruption allows for the specific investigation of the PWWP1 domain's role in NSD2's chromatin localization and function. A structurally similar but inactive compound, UNC7145, serves as a valuable negative control for experiments.[1][5] The development of these molecules provides powerful tools to explore the cellular consequences of modulating NSD2-chromatin interactions.[1][2]
Mechanism of Action
The NSD2 protein contains multiple functional domains, including a catalytic SET domain and several chromatin-reading domains such as PWWP and PHD domains.[1][3] The PWWP1 domain specifically recognizes and binds to the H3K36me2 mark, a key step in tethering NSD2 to chromatin and regulating gene expression.[3][4] UNC6934 competitively inhibits this interaction, leading to a delocalization of NSD2 from its chromatin targets and a notable accumulation in the nucleolus.[1][3] This phenocopies the effects of mutations that disrupt the PWWP1 domain, which are observed in certain cancers.[1][3]
Quantitative Data Summary
The following tables summarize the binding affinities and potencies of UNC6934 and its precursors, providing a clear comparison of their evolution and selectivity.
Table 1: Binding Affinity of NSD2-PWWP1 Ligands
| Compound | Method | Binding Affinity (Kd) | Reference |
| MR837 (3f) | Surface Plasmon Resonance (SPR) | 3.4 ± 0.4 μM | [3][4] |
| MRT866 | Surface Plasmon Resonance (SPR) | 349 ± 19 nM | [3][4] |
| UNC6934 | Surface Plasmon Resonance (SPR) | 91 ± 8 nM | [4] |
| Compound 1 | Surface Plasmon Resonance (SPR) | 41 ± 8 μM | [6] |
| Compound 3f | Surface Plasmon Resonance (SPR) | 7 ± 3 µM | [7] |
| Compound 34 | Not Specified | pIC50 = 8.2 | [8][9] |
Table 2: Cellular Activity of NSD2-PWWP1 Ligands
| Compound | Assay | Effect | Reference |
| UNC6934 | NanoBRET | Abrogates H3K36me2 binding in cells | [7] |
| 3f | Cellular Assay | Inhibits histone H3K36me2 binding | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of UNC6934 in investigating NSD2 biology.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Novel Potent NSD2-PWWP1 Ligands Using Structure-Based Design and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting NSD2-PWWP1 ligand 1 insolubility issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with NSD2-PWWP1 Ligand 1 (also known as compound 34). The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the recommended first step?
A1: Due to the hydrophobic nature of many small molecule inhibitors targeting NSD2-PWWP1, direct dissolution in aqueous buffers is often unsuccessful. The standard initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for this purpose. From this concentrated stock, you can then perform serial dilutions into your final aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not interfere with the biological system, typically below 0.5% (v/v).
Q2: What is a typical starting concentration for a DMSO stock solution of an NSD2-PWWP1 inhibitor?
A2: For a structurally similar and well-characterized NSD2-PWWP1 chemical probe, UNC6934, a stock solution in DMSO can be prepared at a concentration of up to 22 mg/mL (approximately 49.6 mM)[1]. We recommend starting with a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.
Q3: I've prepared a DMSO stock, but the ligand precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded as the solvent environment changes from primarily organic to aqueous. To mitigate this, it is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while ensuring rapid mixing. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help. For sensitive experiments, creating an intermediate dilution in DMSO before the final dilution into the aqueous buffer can prevent localized high concentrations that trigger precipitation.
Q4: What are some alternative solvents or solubilizing agents I can use if DMSO is not suitable for my experiment?
A4: If DMSO is incompatible with your assay, other options can be explored. These include other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF). Alternatively, the use of solubilizing excipients can be considered. These are additives that enhance the apparent solubility of a compound in aqueous solutions. Common examples include surfactants like Tween-80 or Pluronic F-127, and cyclodextrins, which can form inclusion complexes with hydrophobic molecules to increase their solubility[2][3][4][5][6].
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: A practical approach is to perform a serial dilution of your DMSO stock solution into your cell culture medium. After dilution, visually inspect the solutions for any signs of precipitation, such as cloudiness or visible particles, both immediately and after incubation under your experimental conditions (e.g., 37°C for several hours). For a more quantitative assessment, you can measure the absorbance of the solutions at a high wavelength (e.g., 600 nm), where an increase in absorbance would indicate scattering due to precipitated particles[7].
Troubleshooting Guides
Issue 1: Ligand Precipitation in Biochemical Assays (e.g., AlphaScreen, SPR)
-
Symptom: The assay buffer becomes cloudy, or a precipitate is visible after adding the diluted this compound.
-
Potential Cause: The final concentration of the ligand exceeds its solubility in the assay buffer, or the final DMSO concentration is too low to maintain solubility.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but does not exceed the tolerance of your protein or assay components. Many NSD2-PWWP1 binding assays are performed with a final DMSO concentration of up to 0.5%[8].
-
Optimize Dilution Method: Prepare intermediate dilutions of your ligand in 100% DMSO. Add the final DMSO-ligand solution to the assay buffer in small volumes while vortexing to ensure rapid dispersion.
-
Buffer Composition: Check the components of your assay buffer. High salt concentrations can sometimes decrease the solubility of organic molecules. Consider testing different buffer formulations if possible. For example, a published NSD2-PWWP1 DNA-binding and displacement assay uses a buffer containing 20 mM HEPES (pH 7.5), 20 mM NaCl, and 1 mM DTT[8].
-
Incorporate Solubilizing Agents: If the above steps fail, consider adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your assay buffer. Always include a vehicle control with the surfactant alone to check for any effects on your assay.
-
Issue 2: Ligand Precipitation in Cell-Based Assays
-
Symptom: The cell culture medium becomes turbid, or crystalline precipitates are observed in the wells after adding this compound. This may occur immediately or after several hours of incubation.
-
Potential Causes:
-
The final concentration of the ligand is above its solubility limit in the complex environment of the cell culture medium.
-
The ligand interacts with components in the medium, such as proteins in fetal bovine serum (FBS) or salts, leading to the formation of insoluble complexes[9].
-
Changes in pH or temperature in the incubator over time can affect ligand stability and solubility[10].
-
-
Troubleshooting Steps:
-
Determine Maximum Soluble Concentration: Before treating cells, perform a solubility test by preparing a serial dilution of your ligand in the complete cell culture medium (including serum) that you will use for your experiment. Identify the highest concentration that remains clear after incubation at 37°C for a period equivalent to your planned experiment duration[7].
-
Modify Dilution Protocol: Pre-warm the cell culture medium to 37°C. Prepare an intermediate dilution of your DMSO stock in a small volume of serum-free medium before adding it to the final volume of complete medium. Add the ligand solution dropwise while gently swirling the plate or tube[10].
-
Reduce Serum Concentration: If compatible with your cell line and experimental design, consider reducing the serum concentration at the time of treatment, as serum proteins can sometimes contribute to compound precipitation.
-
Use a Different Media Formulation: If precipitation persists and is suspected to be due to interactions with media components, try a different basal media formulation if your cells can be maintained in it[9].
-
Quantitative Data Summary
The following table summarizes recommended starting concentrations and solvent tolerances for NSD2-PWWP1 inhibitors, based on data for the well-characterized probe UNC6934 and general practices for hydrophobic small molecules.
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Concentration | 10 mM in 100% DMSO | A higher concentration of up to 49.6 mM has been reported for UNC6934 in DMSO[1]. |
| Final DMSO Concentration in Assay | ≤ 0.5% (v/v) | Higher concentrations may affect protein stability or enzyme activity. Always include a vehicle control. |
| Typical Final Ligand Concentration | ||
| - Biochemical Assays | 1 nM - 100 µM | The effective concentration will depend on the ligand's potency (e.g., IC50 or Kd). |
| - Cellular Assays | 100 nM - 10 µM | Cellular activity is often observed in this range. For UNC6934, a cellular IC50 of 1.09 µM was measured in a NanoBRET assay[1]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration based on the molecular weight of the ligand.
-
Add the calculated volume of DMSO to the vial containing the ligand.
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath sonicator (5-10 minutes) can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Dilution of this compound into Aqueous Buffer for a Biochemical Assay
-
Thaw a fresh aliquot of the 10 mM stock solution in DMSO.
-
Prepare an intermediate dilution series of the ligand in 100% DMSO if a wide range of concentrations is to be tested.
-
Warm your final aqueous assay buffer to the intended experimental temperature.
-
To prepare the final ligand solution, add a small volume of the appropriate DMSO stock (or intermediate dilution) to the assay buffer to achieve the desired final concentration. For example, to make a 10 µM solution with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of assay buffer.
-
Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for solubilizing and troubleshooting this compound.
Caption: Signaling pathway and ligand inhibition mechanism for NSD2-PWWP1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS | Semantic Scholar [semanticscholar.org]
- 4. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 5. ovid.com [ovid.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NSD2-PWWP1 Ligand Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with NSD2-PWWP1 ligands in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NSD2-PWWP1 ligands?
NSD2-PWWP1 ligands are typically small molecule inhibitors that target the PWWP domain of the NSD2 protein.[1][2][3] The PWWP domain is a "reader" module that recognizes and binds to dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2).[2][4][5] This interaction is crucial for stabilizing NSD2 on chromatin, allowing it to carry out its function as a histone methyltransferase.[2][5] By binding to the aromatic cage of the PWWP1 domain, these ligands competitively block the interaction with H3K36me2, disrupting NSD2's localization and function.[1][2][3] Some novel ligands may also exhibit a dual antagonism, interfering with both H3K36me2 and DNA binding.[1][6]
Q2: Which cell lines are suitable for studying the effects of NSD2-PWWP1 ligands?
The choice of cell line can depend on the specific research question. Cell lines with known dependence on NSD2 activity, such as those with t(4;14) translocation in multiple myeloma (e.g., KMS11) or certain pediatric acute lymphoblastic leukemia lines with NSD2 mutations, are often used.[2][7][8] Other cancer cell lines like RS4;11, MV4;11, and MM1S have also been shown to be sensitive to NSD2-PWWP1 inhibitors.[9] For basic mechanism-of-action studies, cell lines commonly used for cellular target engagement assays, such as U2OS, are suitable.[4][7]
Q3: What is a typical starting concentration range for a potent NSD2-PWWP1 ligand in a cell-based assay?
For potent and selective ligands like UNC6934, a starting concentration range of 1 µM to 10 µM is often used to observe significant cellular activity.[2][4] However, the optimal concentration will be assay-dependent. For cellular target engagement assays like NanoBRET, dose-dependent effects can be observed in the low micromolar range (e.g., EC50 of 1.23 ± 0.25 μM for UNC6934).[2][10] For cell proliferation or viability assays, which often require longer incubation times, IC50 values can range from low to high micromolar depending on the cell line.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How can I confirm that my NSD2-PWWP1 ligand is engaging its target in cells?
Several assays can be used to confirm target engagement. A Cellular Thermal Shift Assay (CETSA) can demonstrate direct binding of the ligand to the NSD2 protein, leading to its thermal stabilization.[9][10] A NanoBRET Protein-Protein Interaction (PPI) assay can be used to measure the displacement of NSD2-PWWP1 from histone H3 in live cells, showing a dose-dependent decrease in the BRET signal upon ligand treatment.[3][4][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity observed in cell-based assays. | Ligand concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). |
| Poor cell permeability of the ligand. | If the ligand has known poor permeability, consider using a different, more cell-permeable analog if available. | |
| The chosen cell line is not sensitive to NSD2-PWWP1 inhibition. | Use a positive control cell line known to be sensitive to NSD2 inhibition (e.g., KMS11).[7][9] | |
| Ligand instability in cell culture medium. | Check the stability of your ligand in media over the time course of your experiment. | |
| High background signal in NanoBRET assay. | Suboptimal ratio of donor (NanoLuc-NSD2-PWWP1) to acceptor (HaloTag-Histone H3) plasmids. | Optimize the transfection ratio of the donor and acceptor plasmids. A 1:10 ratio has been shown to be effective.[4] |
| Non-specific binding of the ligand. | Include a negative control compound that is structurally similar but inactive against NSD2-PWWP1 (e.g., UNC7145 for UNC6934).[2][4] | |
| Variability in cell viability/proliferation assay results. | Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Long incubation times leading to nutrient depletion or ligand degradation. | Optimize the incubation time and consider replenishing the medium with fresh ligand for long-term assays. | |
| Inconsistent results in Cellular Thermal Shift Assay (CETSA). | Inefficient cell lysis. | Ensure complete cell lysis to release the target protein. |
| Suboptimal heating temperature or duration. | Optimize the temperature gradient and heating time for your specific cell line and instrument. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative NSD2-PWWP1 ligands from published studies.
Table 1: In Vitro Binding Affinities and Inhibitory Concentrations
| Compound | Assay Type | Target | Value | Reference |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 91 ± 8 nM | [7] |
| UNC6934 | AlphaScreen | NSD2-PWWP1 : H3K36me2 Nucleosome | IC50 = 104 ± 13 nM | [2][10] |
| Compound 13 | Isothermal Titration Calorimetry (ITC) | NSD2-PWWP1 | Kd = 78 nM | [1] |
| Compound 16 | Isothermal Titration Calorimetry (ITC) | NSD2-PWWP1 | Kd = 30 nM | [1] |
| Compound 3f | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 3.4 µM | [3] |
| MR837 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 3.4 ± 0.4 μM | [2] |
| Compound 1 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 41 ± 8 µM | [3] |
| Compound 5 | Binding Assay | NSD2-PWWP1 | IC50 = 4.44 µM | [11] |
Table 2: Cellular Activity and Target Engagement
| Compound | Assay Type | Cell Line | Value | Reference |
| UNC6934 | NanoBRET PPI Assay | U2OS | EC50 = 1.23 ± 0.25 µM | [2][10] |
| Compound 3f | NanoBRET Assay | Cells | IC50 = 17.3 µM | [3] |
| Compound 38 | Cell Proliferation (CCK8) | MV4;11 | IC50 = 2.23 µM | [9] |
| Compound 38 | Cell Proliferation (CCK8) | RS4:11 | IC50 = 6.30 µM | [9] |
| Compound 38 | Cell Proliferation (CCK8) | KMS11 | IC50 = 8.43 µM | [9] |
| Compound 38 | Cell Proliferation (CCK8) | MM1S | IC50 = 10.95 µM | [9] |
Experimental Protocols & Visualizations
NSD2-PWWP1 Signaling Pathway
The NSD2-PWWP1 domain plays a critical role in chromatin biology by recognizing the H3K36me2 mark, which is often associated with active transcription. This interaction helps to recruit or stabilize the NSD2 enzyme at specific genomic locations, leading to further histone methylation and regulation of gene expression. Disruption of this interaction by a PWWP1 ligand can alter NSD2's localization and downstream cellular processes.
Caption: NSD2-PWWP1 signaling and ligand inhibition pathway.
NanoBRET Protein-Protein Interaction Assay Workflow
This assay quantifies the interaction between NSD2-PWWP1 and histone H3 in live cells. A NanoLuc luciferase (donor) is fused to NSD2-PWWP1, and a HaloTag (acceptor) is fused to histone H3. When the proteins interact, energy transfer occurs from the donor to the acceptor, generating a BRET signal. A competitive ligand will disrupt this interaction, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET protein-protein interaction assay.
Detailed Protocol: NanoBRET™ PPI Assay for NSD2-PWWP1/H3 Interaction
Adapted from published methods.[3][4][10]
-
Cell Seeding: Seed U2OS cells in a white, 96-well assay plate at a density that will result in approximately 70-80% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with plasmids encoding for C-terminally NanoLuc-tagged NSD2-PWWP1 and C-terminally HaloTag-tagged Histone H3. An optimized ratio of 1:10 (NanoLuc:HaloTag) is recommended.[4]
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Ligand Dosing: Prepare serial dilutions of the NSD2-PWWP1 ligand and the negative control compound in Opti-MEM. Add the compounds to the appropriate wells and incubate for a predetermined time (e.g., 2-4 hours).
-
Acceptor Fluorophore Addition: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to all wells at a final concentration of 100 nM.
-
Donor Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate (donor) according to the manufacturer's instructions and add it to all wells.
-
Signal Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the ligand concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Troubleshooting Logic Diagram for Low Ligand Activity
This diagram outlines a logical flow for troubleshooting experiments where the NSD2-PWWP1 ligand shows lower than expected activity in a cell-based assay.
Caption: A logical workflow for troubleshooting low ligand activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Screening of NSD2-PWWP1 Identifies Novel Covalent Allosteric Ligands That Diminish Methyllysine and DNA Binding Abilities of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: NSD2-PWWP1 Small Molecule Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing small molecule inhibitors targeting the NSD2-PWWP1 domain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSD2-PWWP1 small molecule inhibitors?
A1: Small molecule inhibitors of NSD2-PWWP1, such as UNC6934, are designed to competitively bind to the aromatic cage of the PWWP1 domain.[1] This aromatic cage is the recognition site for histone 3 lysine (B10760008) 36 di- and tri-methylation (H3K36me2/3). By occupying this pocket, the inhibitors disrupt the interaction between NSD2 and H3K36me2-modified nucleosomes, leading to a partial disengagement of NSD2 from chromatin.[1]
Q2: What are the expected downstream cellular effects of inhibiting the NSD2-PWWP1 interaction?
A2: A primary cellular effect observed upon treatment with NSD2-PWWP1 inhibitors like UNC6934 is the relocalization of the NSD2 protein. Specifically, inhibiting the PWWP1-H3K36me2 interaction can induce the accumulation of endogenous NSD2 in the nucleolus.[1][2] This phenocopies localization defects seen in NSD2 protein isoforms that lack the PWWP1 domain due to translocations found in multiple myeloma.[1][2] It is important to note that these inhibitors are not designed to directly inhibit the catalytic SET domain of NSD2.[3]
Q3: How selective are the current NSD2-PWWP1 inhibitors?
A3: The selectivity of NSD2-PWWP1 inhibitors is a critical aspect of their utility. For example, UNC6934 has been shown to be highly selective for NSD2-PWWP1. In differential scanning fluorimetry (DSF) assays, it showed no significant thermal stabilization of 14 other human PWWP domains.[1][2] Furthermore, it did not inhibit the activity of a panel of 33 methyltransferases, including the H3K36 methyltransferases NSD1, NSD2, NSD3, and SETD2.[1][2]
Q4: Do NSD2-PWWP1 inhibitors exhibit significant cytotoxicity?
A4: Currently available data for inhibitors like UNC6934 and its negative control, UNC7145, suggest limited cytotoxicity. Studies have shown no acute cytotoxic effects in several common cell lines at concentrations up to 10 μM over a 72-hour period.[1][2] This low cytotoxicity makes them suitable for cell biology experiments aimed at understanding the function of the NSD2 PWWP1 reader domain.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent Binding Affinity (Kd) Measurements
-
Problem: You observe a significant discrepancy in the measured Kd for an inhibitor compared to published values (e.g., using Surface Plasmon Resonance - SPR).
-
Possible Cause 1: The protein construct of the NSD2-PWWP1 domain may differ. The domain boundaries of the expressed protein can influence its folding and the accessibility of the binding pocket. For instance, a construct of human NSD2 spanning residues 211-350 has been reported to yield a Kd for UNC6934 that is more than 10-fold weaker than a construct with wider domain boundaries (residues 208-368).[4]
-
Troubleshooting Steps:
-
Verify Construct Boundaries: Compare the amino acid sequence and domain boundaries of your NSD2-PWWP1 construct with those used in the literature reporting the expected Kd.
-
Protein Quality Control: Ensure the purity and proper folding of your protein preparation. Perform quality control checks such as SDS-PAGE and size-exclusion chromatography.
-
Assay Conditions: Standardize your SPR assay conditions, including buffer composition, temperature, and immobilization strategy, to match the published protocol as closely as possible.
-
Issue 2: No or Weak Cellular Activity in NanoBRET Assay
-
Problem: You do not observe a dose-dependent decrease in the BRET signal when treating cells with your NSD2-PWWP1 inhibitor in a NanoBRET protein-protein interaction assay.
-
Possible Cause 1: The fusion protein constructs (e.g., NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3) may not be expressing or localizing correctly within the cell.
-
Troubleshooting Steps:
-
Confirm Expression: Verify the expression of both fusion proteins using Western blotting.
-
Confirm Localization: Use immunofluorescence or confocal microscopy to confirm the nuclear localization of both the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 fusion proteins.
-
Titrate Reagents: Optimize the concentrations of the NanoLuc and HaloTag fusion constructs and the HaloTag ligand (chloroalkane fluorophore) to ensure an adequate assay window.
-
-
Possible Cause 2: The inhibitor may have poor cell permeability.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the incubation time of the inhibitor with the cells to allow for greater uptake.
-
Use Permeabilizing Agents (with caution): As a control experiment, you could use a low concentration of a gentle permeabilizing agent, though this may impact cell health and is not ideal for standard assays.
-
Consult Compound Properties: Review any available data on the physicochemical properties of the inhibitor that might relate to its cell permeability.
-
Issue 3: Unexpected Off-Target Effects or Cytotoxicity
-
Problem: You observe cellular effects that are not consistent with the known function of NSD2-PWWP1 inhibition, or you see significant cytotoxicity at expected working concentrations.
-
Possible Cause 1: The observed effect may be due to a genuine, previously uncharacterized off-target activity of the inhibitor.
-
Troubleshooting Steps:
-
Use a Negative Control: Always include a structurally similar but inactive control compound (e.g., UNC7145 for UNC6934) in your experiments. The absence of the effect with the negative control strengthens the argument for an on-target mechanism.[1]
-
Perform Rescue Experiments: If possible, design an experiment where the phenotype can be rescued by overexpressing wild-type NSD2.
-
Broad-Panel Screening: If significant off-target effects are suspected, consider screening the inhibitor against a broad panel of kinases, GPCRs, or other relevant target families.
-
-
Possible Cause 2: The inhibitor batch may have impurities.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your inhibitor stock using methods like HPLC-MS.
-
Source from a reputable vendor: Ensure that the inhibitor is obtained from a reliable supplier with thorough quality control.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Potencies of NSD2-PWWP1 Inhibitors
| Compound | Target Domain | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| UNC6934 | NSD2-PWWP1 | SPR | 91 ± 8 | - | [5] |
| UNC6934 | NSD2-PWWP1 | AlphaScreen | - | 104 ± 13 | [1] |
| MR837 (3f) | NSD2-PWWP1 | SPR | 3400 ± 400 | - | [2] |
| Compound 38 | NSD2-PWWP1 | Not Specified | - | 110 (in vitro potency) | [4] |
Table 2: Cellular Engagement and Activity of NSD2-PWWP1 Inhibitors
| Compound | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| UNC6934 | NanoBRET | U2OS | 1.23 ± 0.25 | - | [2] |
| MR837 (3f) | NanoBRET | Not Specified | - | 17.3 | [6] |
Experimental Protocols
Protocol 1: NanoBRET Protein-Protein Interaction Assay
This assay measures the ability of a small molecule inhibitor to disrupt the interaction between NSD2-PWWP1 and Histone H3.3 in live cells.
-
Cell Seeding: Seed U2OS cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with plasmids encoding for N-terminal NanoLuc-tagged NSD2-PWWP1 (donor) and C-terminal HaloTag-tagged Histone H3.3 (acceptor).
-
HaloTag Labeling: After 24 hours, add the HaloTag-specific chloroalkane fluorophore (acceptor) to the cells and incubate.
-
Inhibitor Treatment: Add serial dilutions of the NSD2-PWWP1 inhibitor (e.g., UNC6934) and a negative control to the wells. Incubate for the desired period.
-
Substrate Addition: Add the NanoLuc substrate (furimazine) to all wells.
-
Signal Detection: Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc) and one for the acceptor (HaloTag ligand).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration to determine the EC50.
Protocol 2: Differential Scanning Fluorimetry (DSF)
This assay assesses the direct binding of an inhibitor to the NSD2-PWWP1 domain by measuring changes in the protein's thermal stability.
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing purified NSD2-PWWP1 protein, a fluorescent dye (e.g., SYPRO Orange), and the inhibitor at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Fluorescence Measurement: Monitor the fluorescence of the dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined. A shift in Tm in the presence of the inhibitor indicates direct binding.
Visualizations
Caption: Mechanism of NSD2 recruitment to chromatin via PWWP1 domain interaction with H3K36me2.
Caption: Inhibition of PWWP1-H3K36me2 interaction leads to NSD2 relocalization to the nucleolus.
Caption: Logic diagram for troubleshooting inconsistent binding affinity (Kd) results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"NSD2-PWWP1 ligand 1 stability and storage conditions"
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of NSD2-PWWP1 ligands. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures. For the purpose of this guide, "NSD2-PWWP1 Ligand 1" will be represented by the well-characterized chemical probe UNC6934 and the potent inhibitor NSD2-IN-1 , as specific examples.
Ligand Stability and Storage Conditions
Proper storage is critical to maintain the integrity and activity of your NSD2-PWWP1 ligand. Below is a summary of recommended storage conditions for both solid-form compounds and solvent-based stock solutions.
| Compound | Form | Storage Temperature | Duration | Notes |
| UNC6934 | Powder | -20°C | 3 years | Keep desiccated. |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| -20°C | 1 month | Use fresh, high-purity DMSO.[1] | ||
| NSD2-IN-1 | Powder | -20°C | (Vendor specific) | General guideline: up to 3 years if stored properly.[2] |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] | |
| -20°C | 1 month | [3] | ||
| General Small Molecules | Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For short-term storage. | ||
| Stock Solution in DMSO | -80°C | Up to 6 months | Ideal for long-term storage. | |
| -20°C | Up to 1 month | Suitable for short-term working stocks. |
Experimental Protocols
Protocol for Preparing Stock Solutions
To ensure the stability and solubility of your NSD2-PWWP1 ligand, follow this general protocol for preparing stock solutions:
-
Equilibrate the Compound: Before opening, allow the vial of the solid compound to warm to room temperature to prevent condensation of moisture.
-
Solvent Selection: Use fresh, anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for the primary stock solution.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). To aid dissolution, you can vortex the solution gently. If necessary, brief sonication or warming the solution to no higher than 50°C can be applied.[4]
-
Aliquoting: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed, low-protein-binding tubes.
-
Storage: Store the aliquots at -80°C for long-term stability. For short-term use, -20°C is acceptable.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue: Compound Precipitation
-
Q1: My compound precipitated after I diluted my DMSO stock solution into an aqueous cell culture medium. What should I do?
-
A1: This is a common issue with hydrophobic compounds. Do not use a solution that has precipitated.[2] Prepare a fresh dilution and consider the following troubleshooting steps:
-
Lower the Final Concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[2]
-
Optimize Dilution Method: Instead of diluting the high-concentration stock directly into the aqueous buffer, create an intermediate dilution in DMSO first. Then, add this intermediate stock to your pre-warmed (37°C) cell culture medium while gently vortexing.[5]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be cytotoxic.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Adjust pH: The solubility of some compounds is pH-dependent. Experimenting with the pH of your buffer system may improve solubility.[2]
-
-
Issue: Inconsistent Results or Loss of Activity
-
Q2: I'm observing variable results or a gradual loss of my ligand's inhibitory activity. What could be the cause?
-
A2: This may indicate compound degradation. Consider these factors:
-
Improper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light.
-
Repeated Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing your stock solutions. Using single-use aliquots is highly recommended.[6] DMSO is hygroscopic and can absorb moisture from the air each time it is opened, which can lead to compound degradation.[2]
-
Instability in Media: The compound may be unstable in your cell culture medium at 37°C. You can test this by incubating the compound in the medium for various durations (e.g., 2, 8, 24 hours) and then testing its activity.[7]
-
Adsorption to Plastics: The compound might be adsorbing to the surface of your plastic labware (e.g., plates, pipette tips). Using low-protein-binding plastics can help mitigate this issue.[7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I handle the initial receipt of the solid compound?
-
A1: Small molecule compounds are typically stable at room temperature for the duration of shipping. Upon receipt, you should store the vial under the long-term storage conditions specified on the datasheet, which is usually -20°C.
-
-
Q2: The amount of powder in the vial seems very small. Is this normal?
-
A2: Yes, for potent small molecules sold in small quantities, the powder may appear as a thin film or may have coated the walls of the vial. When preparing your stock solution, ensure the solvent comes into contact with all inner surfaces of the vial.
-
-
Q3: Can I store my stock solution at 4°C?
-
A3: It is generally not recommended to store DMSO stock solutions at 4°C, as the DMSO can freeze and cause the compound to precipitate out of solution. For long-term storage, -80°C is optimal. For short-term storage (up to one month), -20°C is acceptable.
-
-
Q4: My stock solution has changed color. Can I still use it?
-
Q5: What is the recommended maximum concentration of UNC6934 to use in cell-based assays?
-
A5: For longer incubation times, concentrations up to 5 µM have been used without observed cytotoxicity. For shorter-term assays, concentrations up to 12.5 µM have been reported.[8] However, it is always best to determine the optimal concentration for your specific cell line and assay.
-
Visual Workflow and Diagrams
Troubleshooting Ligand Stability and Solubility Issues
The following diagram outlines a logical workflow for troubleshooting common problems with NSD2-PWWP1 ligands in experimental settings.
Caption: A logical workflow for troubleshooting NSD2-PWWP1 ligand stability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Addressing Cytotoxicity of NSD2-PWWP1 Ligand 1 in Primary Cells
Welcome to the technical support center for researchers utilizing NSD2-PWWP1 Ligand 1. This resource is designed to assist you in troubleshooting and addressing challenges related to cytotoxicity observed in primary cell experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your studies and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
A1: this compound is a small molecule inhibitor designed to specifically target the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). The PWWP1 domain is a "reader" domain that recognizes and binds to histone H3 methylated at lysine (B10760008) 36 (H3K36me2).[1][2][3] This interaction is crucial for localizing NSD2 to chromatin, which in turn facilitates its histone methyltransferase activity and the regulation of gene expression.[1][3][4] By inhibiting the PWWP1 domain, Ligand 1 is intended to disrupt the chromatin localization of NSD2, thereby modulating the expression of NSD2 target genes implicated in various cellular processes, including cell proliferation and differentiation.
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
A2: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. High cytotoxicity can stem from several factors:
-
On-target Toxicity: NSD2 plays a role in fundamental cellular processes.[5][6] Inhibition of its function, even through a specific domain, may disrupt normal cellular homeostasis in healthy primary cells, leading to cell death.
-
Off-target Effects: At higher concentrations, small molecule inhibitors can bind to unintended cellular targets, causing unforeseen toxicity.[5] It is crucial to determine if the observed cytotoxicity is a result of inhibiting targets other than NSD2-PWWP1.
-
Experimental Conditions: Factors such as the concentration of Ligand 1, duration of exposure, cell density, and the solvent used for dilution can significantly influence cell viability.[7]
-
Primary Cell Health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells are more susceptible to the cytotoxic effects of any treatment.
Q3: What are the potential signaling pathways affected by NSD2-PWWP1 inhibition that could lead to cytotoxicity?
A3: NSD2 is known to regulate several signaling pathways crucial for cell survival and proliferation. Inhibition of NSD2 function can lead to apoptosis (programmed cell death) by affecting pathways such as:
-
ERK and AKT Signaling: NSD2 can regulate the expression of anti-apoptotic proteins like BCL2.[8] Disruption of NSD2 function may lead to downregulation of these survival signals, tipping the balance towards apoptosis.
-
Cell Cycle Regulation: NSD2 is involved in cell cycle progression.[9] Inhibition of NSD2 could lead to cell cycle arrest and subsequent cell death.
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A4: It is important to determine whether the ligand is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect). This can be achieved by using multiple assays in parallel. For instance, a metabolic assay (like MTT or resazurin) can be combined with a direct measure of cell death (like a lactate (B86563) dehydrogenase (LDH) release assay or an apoptosis assay).[10][11] A decrease in metabolic activity without a significant increase in cell death markers would suggest a cytostatic effect.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and mitigate the cytotoxicity of this compound in your primary cell experiments.
Problem 1: High Levels of Cell Death Observed Even at Low Ligand Concentrations
| Possible Cause | Troubleshooting Steps |
| Cell Type Sensitivity | Different primary cell types have varying sensitivities. It's possible your cells are particularly sensitive to NSD2-PWWP1 inhibition. Action: Perform a dose-response experiment with a wide concentration range of Ligand 1 to determine the 50% cytotoxic concentration (CC50). |
| Solvent Toxicity | The solvent used to dissolve Ligand 1 (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations. Action: Ensure the final solvent concentration in your culture medium is minimal (typically ≤ 0.1% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments.[7] |
| Ligand Instability | The ligand may be unstable in the culture medium, leading to the formation of toxic byproducts. Action: Prepare fresh dilutions of Ligand 1 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Culture Conditions | Poor quality medium, incorrect pH, or temperature fluctuations can increase cell sensitivity to the ligand. Action: Ensure all cell culture parameters are optimal for your specific primary cell type. |
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Health | The health and passage number of primary cells can significantly impact their response to treatment. Action: Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Ligand Preparation | Errors in serial dilutions can lead to variability in the final ligand concentration. Action: Prepare fresh dilutions for each experiment and double-check calculations. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Action: Ensure a homogenous single-cell suspension before seeding. Visually inspect plates after seeding to confirm even cell distribution. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the ligand and increase cytotoxicity. Action: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
Experimental Protocols & Methodologies
Protocol 1: Determining the Cytotoxic Concentration (CC50) using a Resazurin-Based Assay
This protocol outlines a method to determine the concentration of this compound that causes a 50% reduction in primary cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at the optimal density for your cell type and allow them to adhere overnight.
-
-
Ligand Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle-only control and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of Ligand 1 or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation / ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the fluorescence values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Ligand 1 concentration.
-
Use a non-linear regression analysis to calculate the CC50 value.
-
Protocol 2: Assessing Cytotoxicity using the Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is a direct indicator of cytotoxicity.[8][11]
Materials:
-
Treated cell culture supernatants from the CC50 experiment (Protocol 1)
-
LDH cytotoxicity assay kit
-
96-well plate
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from vehicle-treated cells.
-
Maximum LDH release: Lyse a set of untreated cells with the lysis buffer provided in the kit.
-
-
Assay Procedure:
-
Transfer a portion of the cell culture supernatant from each well of your treated plate to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula:
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway and potential impact on apoptosis.
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting high cytotoxicity.
References
- 1. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 2. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 3. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienmag.com [scienmag.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of NSD2-PWWP1 Domain Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the selectivity of inhibitors targeting the PWWP1 domain of NSD2.
Frequently Asked Questions (FAQs)
Q1: My NSD2-PWWP1 inhibitor shows cross-reactivity with NSD3-PWWP1. What are the key structural differences I should consider to improve selectivity?
A1: Achieving selectivity for NSD2-PWWP1 over the highly similar NSD3-PWWP1 is a common challenge. The primary structural differences to exploit are in the amino acid residues lining the H3K36me2-binding pocket.[1][2] Key differences include:
-
Gly268 in NSD2 vs. Ser314 in NSD3: In NSD2, Gly268 provides a cavity at the bottom of the binding pocket. The larger serine residue in NSD3 can cause a steric clash with certain inhibitor moieties, which can be exploited for selectivity.[1][3] For example, the benzoxazinone (B8607429) group of UNC6934 is accommodated by this cavity in NSD2, but would be occluded by the serine in NSD3.[1]
-
Residues adjacent to the methyl-lysine binding cage: The residues surrounding the canonical aromatic cage (Y233, W236, F266 in NSD2) differ between NSD2 and NSD3, offering opportunities for designing inhibitors with selective interactions.[2][4] Structure-based design can help in identifying and targeting these non-conserved residues.
Q2: What is a suitable negative control for my selective NSD2-PWWP1 inhibitor in cellular assays?
A2: A good negative control is a structurally similar analog of your active inhibitor that has been shown to be inactive against NSD2-PWWP1 and other PWWP domains in biochemical and biophysical assays. For the chemical probe UNC6934, the compound UNC7145 serves as a well-characterized negative control.[1] When developing a new chemical series, it is crucial to synthesize and validate a dedicated negative control to ensure that observed cellular phenotypes are due to on-target engagement.
Q3: My potent NSD2-PWWP1 inhibitor does not show significant anti-proliferative effects in cancer cell lines. Why might this be?
A3: While NSD2 is a validated oncology target, inhibiting the PWWP1 domain's reader function may not be sufficient to induce broad cytotoxic effects in all contexts. Here are a few reasons:
-
Redundancy of reader domains: NSD2 has multiple reader domains (two PWWP and five PHD domains) that contribute to its chromatin localization and function.[5][6] Inhibiting only the PWWP1 domain might not be enough to fully displace NSD2 from chromatin and abrogate its function.
-
Inhibitor vs. Degrader: Small molecule inhibition of the PWWP1 domain, like with UNC6934, has been shown to alter the sub-nuclear localization of NSD2 but does not affect its catalytic activity or global H3K36me2 levels.[5] In contrast, targeted protein degradation using PROTACs that leverage a PWWP1 binder can lead to the degradation of the entire NSD2 protein, resulting in a reduction of H3K36me2 and more pronounced phenotypic effects.[5]
-
Cellular Context: The dependence of cancer cells on the reader function of NSD2-PWWP1 may vary. The anti-proliferative effects of NSD2-PWWP1 inhibitors have been shown to be cell-line dependent.[4]
Q4: How can I confirm that my inhibitor is engaging the NSD2-PWWP1 domain within cells?
A4: Several assays can be used to confirm target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of NSD2 in the presence of your inhibitor indicates direct binding.
-
NanoBRET™ Protein-Protein Interaction Assay: This assay can measure the displacement of NSD2-PWWP1 from its binding partner, histone H3, in live cells.[3][7][8] A dose-dependent decrease in the BRET signal upon inhibitor treatment indicates that your compound is disrupting the interaction.[7][8]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This can be used to pull down endogenous NSD2 and identify associated proteins. A selective inhibitor should alter the interaction profile, for instance, by reducing the co-immunoprecipitation of proteins that bind to the PWWP1 domain.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in biochemical assays.
| Possible Cause | Troubleshooting Step |
| Protein Aggregation | Purify the NSD2-PWWP1 protein domain with a final size-exclusion chromatography step. Include mild detergents like Tween-20 (0.01%) in the assay buffer. |
| Compound Solubility | Check the solubility of your inhibitor in the assay buffer. Use DMSO as a vehicle, but keep the final concentration low (<1%) to avoid artifacts. |
| Assay Interference | Run control experiments to check for compound auto-fluorescence or quenching if using fluorescence-based readouts (e.g., TR-FRET, AlphaScreen). |
| Reagent Variability | Use freshly prepared reagents and ensure consistent batch-to-batch quality of recombinant protein and substrates. |
Issue 2: Low signal-to-noise ratio in the Thermal Shift Assay (DSF).
| Possible Cause | Troubleshooting Step |
| Suboptimal Protein Concentration | Titrate the concentration of the NSD2-PWWP1 protein to find the optimal level that gives a clear melting curve. A typical starting concentration is 0.1 mg/mL.[7] |
| Incompatible Buffer Conditions | Screen different buffer conditions (pH, salt concentration) to optimize protein stability. A common buffer is 100 mM HEPES, pH 7.5, and 150 mM NaCl.[7] |
| Dye Concentration | Titrate the concentration of the fluorescent dye (e.g., SYPRO Orange) to minimize background fluorescence while maximizing the signal from protein unfolding. |
Issue 3: Discrepancy between biochemical potency and cellular activity.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess the permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the chemical structure to improve physicochemical properties. |
| Efflux by Cellular Transporters | Co-incubate your inhibitor with known efflux pump inhibitors to see if cellular potency increases. |
| Metabolic Instability | Evaluate the metabolic stability of your compound in liver microsomes or hepatocytes. |
| High Protein Binding in Media | Measure the fraction of your compound bound to serum proteins in the cell culture media. High binding reduces the free concentration available to engage the target. |
Quantitative Data Summary
Table 1: Potency and Selectivity of Selected NSD2-PWWP1 Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | Selectivity Notes | Reference |
| UNC6934 | SPR | NSD2-PWWP1 | Kd = 91 ± 8 nM | Selective over 15 other human PWWP domains.[1] | [5] |
| AlphaScreen | NSD2-PWWP1 | IC50 = 104 ± 13 nM | Inactive against a panel of 33 methyltransferases.[1] | [1] | |
| NanoBRET | NSD2-PWWP1 | EC50 = 1.23 ± 0.25 µM | Inactive against the NSD2-PWWP1 F266A mutant.[8] | [7] | |
| Compound 38 | HTRF | NSD2-PWWP1 | IC50 = 0.11 ± 0.01 µM | Exhibited remarkable selectivity over NSD3-PWWP1, DNMT3A-PWWP, and ZCWPW1-PWWP in a thermal shift assay.[4] | [4] |
| MR837 | SPR | NSD2-PWWP1 | Kd = 3.4 µM | [4] | |
| BI-9321 | TR-FRET | NSD3-PWWP1 | IC50 = 0.2 µM | A selective inhibitor of NSD3-PWWP1, often used as a selectivity reference. | [4] |
| Compound 34 | Biochemical | NSD2-PWWP1 | pIC50 = 8.2 | Reported as the most potent NSD2-PWWP1 binder in the literature as of its publication. | [9] |
Experimental Protocols
Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol is adapted from methodologies used to assess the selectivity of UNC6934.[1]
-
Reagent Preparation:
-
Prepare a 0.1 mg/mL solution of NSD2-PWWP1 protein and other PWWP domains in a buffer of 100 mM HEPES, pH 7.5, and 150 mM NaCl.
-
Prepare a 5x working solution of SYPRO Orange dye in the same buffer.
-
Prepare serial dilutions of the test inhibitor and negative control in DMSO.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the protein solution.
-
Add the inhibitor or DMSO vehicle to a final concentration of 100 µM (for initial screening) or desired concentrations for dose-response curves. The final DMSO concentration should be kept constant across all wells.
-
Add the SYPRO Orange dye to a final concentration of 5x.
-
Seal the plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Fit the resulting melting curves to a Boltzmann sigmoid function to determine the melting temperature (Tm), which is the midpoint of the transition.
-
A significant increase in Tm in the presence of the inhibitor compared to the DMSO control indicates binding and stabilization.
-
NanoBRET™ Protein-Protein Interaction Assay
This protocol is based on the assay used to measure the disruption of the NSD2-PWWP1 and histone H3 interaction.[7][8]
-
Cell Culture and Transfection:
-
Seed U2OS cells in a 96-well plate.
-
Co-transfect the cells with plasmids encoding for C-terminally NanoLuc-tagged NSD2-PWWP1 (donor) and C-terminally HaloTag-tagged histone H3 (acceptor) at an optimized ratio (e.g., 1:10).
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of the test inhibitor or negative control for a specified period (e.g., 4 hours).
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate (donor) to the cells.
-
Measure both the donor emission (at 460 nm) and the acceptor emission (at >610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to a vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: NSD2 interaction with chromatin and the mechanism of PWWP1 inhibitors.
Caption: A typical experimental workflow for characterizing NSD2-PWWP1 inhibitors.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to NSD2-PWWP1 Targeted Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSD2-PWWP1 targeted therapies. Our goal is to help you navigate common experimental challenges and overcome resistance to these novel therapeutic agents.
Troubleshooting Guide
Acquired resistance to NSD2-PWWP1 inhibitors is a significant challenge in pre-clinical and clinical development. This guide addresses common issues encountered during in vitro and in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Reduced inhibitor efficacy in cell culture over time | Development of acquired resistance through epigenetic reprogramming or lineage plasticity.[1][2][3] | - Perform dose-response assays to quantify the shift in IC50 values.[1] - Analyze changes in histone methylation marks (e.g., H3K36me2) via Western blot.[4] - Investigate downstream signaling pathways for compensatory activation. - Consider combination therapies, such as with AR inhibitors in prostate cancer or KRAS inhibitors in lung and pancreatic cancers. |
| Inconsistent results in cell-based assays | - Cell line heterogeneity or misidentification. - Variability in inhibitor concentration or stability. - Inconsistent cell seeding density. | - Authenticate cell lines using short tandem repeat (STR) profiling. - Prepare fresh inhibitor stock solutions and verify their concentration. - Standardize cell seeding protocols and ensure even cell distribution. |
| High background or non-specific bands in Western blots for H3K36me2 | - Poor antibody specificity. - Inappropriate blocking or washing conditions. - Cross-reactivity with other histone modifications. | - Validate the primary antibody using knockout/knockdown cell lines or peptide competition assays. - Optimize blocking buffer composition (e.g., 5% BSA in TBST) and increase the stringency and duration of wash steps.[5][6] - Use highly specific monoclonal antibodies. |
| Failure to detect NSD2-PWWP1 interaction with binding partners in Co-IP | - Lysis buffer composition disrupts the protein-protein interaction. - Insufficient antibody for immunoprecipitation. - The interaction is transient or weak. | - Use a milder lysis buffer (e.g., without harsh detergents). - Titrate the antibody concentration to find the optimal amount. - Consider in vivo cross-linking before cell lysis to stabilize transient interactions. |
| Low yield of immunoprecipitated NSD2-PWWP1 protein | - Inefficient antibody binding to the target protein or protein A/G beads. - Low expression of endogenous NSD2-PWWP1 in the chosen cell line. | - Ensure the antibody is validated for immunoprecipitation. - Increase the amount of starting cell lysate. - Consider overexpressing a tagged version of NSD2-PWWP1 for initial optimization experiments. |
Quantitative Data Summary: Potency of NSD2-PWWP1 Inhibitors
The following table summarizes the reported binding affinities and cellular activities of various small molecule inhibitors targeting the NSD2-PWWP1 domain. This data can serve as a reference for expected potency in your experiments.
| Inhibitor | Target | Binding Affinity (KD) | Cellular Activity (IC50) | Reference |
| UNC6934 | NSD2-PWWP1 | 91 nM | 1.23 µM | [7][8] |
| Compound 38 | NSD2-PWWP1 | - | 0.11 µM (in vitro) | [9][10] |
| MR837 | NSD2-PWWP1 | - | - | [9] |
| BI-9321 | NSD3-PWWP1 | - | - | [9] |
| RK-552 | NSD2 | - | ~3-5 µM in t(4;14)+ MM cells | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to NSD2-PWWP1 targeted therapies?
A1: The primary mechanism of resistance is often linked to lineage plasticity, where cancer cells undergo a phenotypic switch to a state that is no longer dependent on the NSD2-PWWP1 pathway. For instance, in neuroendocrine prostate cancer, resistance to androgen receptor (AR) inhibitors can be reversed by targeting NSD2, suggesting a role for NSD2 in maintaining this resistant phenotype.[1][2][3][11] Epigenetic reprogramming, leading to global changes in gene expression, is another key mechanism that allows cancer cells to adapt and survive the effects of NSD2-PWWP1 inhibition.
Q2: How can I determine if my cell line has become resistant to an NSD2-PWWP1 inhibitor?
A2: The development of resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher IC50 value. This should be complemented by molecular analyses. A Western blot showing no change or a compensatory increase in global H3K36me2 levels upon treatment could suggest resistance.[4] Furthermore, analyzing the expression of downstream target genes of NSD2 can provide insights into whether the pathway is still being effectively inhibited.
Q3: What are the recommended positive and negative controls for a cell-based assay with an NSD2-PWWP1 inhibitor?
A3:
-
Positive Control: A sensitive cell line known to be dependent on NSD2-PWWP1 activity, such as the multiple myeloma cell line KMS-11 for NSD2-SET inhibitors.[4]
-
Negative Control: A cell line lacking significant NSD2 expression or a mutant cell line where the PWWP1 domain is non-functional.
-
Vehicle Control: Treating cells with the solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration is crucial.
-
Inactive Compound Control: If available, a structurally similar but inactive analog of the inhibitor can be used to control for off-target effects.
Q4: What is the role of the PWWP1 domain of NSD2, and why is it a therapeutic target?
A4: The PWWP1 domain of NSD2 functions as a "reader" of epigenetic marks, specifically binding to histone H3 that is dimethylated at lysine (B10760008) 36 (H3K36me2).[7] This interaction is crucial for anchoring NSD2 to chromatin, which in turn facilitates its catalytic activity and the regulation of gene expression.[12] Targeting the PWWP1 domain with small molecule inhibitors prevents this chromatin localization, thereby disrupting NSD2's oncogenic functions. This approach offers an alternative to targeting the catalytic SET domain, which can be challenging due to high conservation among histone methyltransferases.[7][8]
Q5: Are there any known combination strategies to overcome resistance to NSD2-PWWP1 inhibitors?
A5: Yes, preclinical studies have shown promise with combination therapies. In neuroendocrine prostate cancer, combining NSD2 inhibitors with androgen receptor (AR) inhibitors like enzalutamide (B1683756) can restore sensitivity to the AR-targeted therapy.[1][2] In cancers driven by KRAS mutations, NSD2 inhibition can prime the tumors for enhanced sensitivity to KRAS blockade. The rationale behind these combinations is to simultaneously block the primary oncogenic driver and the escape mechanism mediated by NSD2-dependent lineage plasticity.
Experimental Protocols
Protocol 1: Western Blot for Detection of H3K36me2
This protocol is adapted from standard procedures for histone Western blotting.[5][6]
Materials:
-
Cells treated with NSD2-PWWP1 inhibitor or vehicle.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
Laemmli sample buffer.
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for better resolution of histones).
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against H3K36me2.
-
Primary antibody against total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K36me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 to confirm equal loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect NSD2 Protein Interactions
This protocol provides a general workflow for performing Co-IP experiments.[1][13]
Materials:
-
Cells expressing the proteins of interest.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
-
Primary antibody against the bait protein (e.g., NSD2).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., Laemmli sample buffer or a low pH buffer).
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling, or by using a gentle elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
Visualizations
Signaling Pathway: NSD2-PWWP1 in Oncogenesis and Resistance
Caption: NSD2-PWWP1 signaling and mechanisms of therapeutic intervention.
Experimental Workflow: Troubleshooting Reduced Inhibitor Efficacy
Caption: A logical workflow for troubleshooting reduced NSD2-PWWP1 inhibitor efficacy.
References
- 1. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. abcam.cn [abcam.cn]
- 6. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. assaygenie.com [assaygenie.com]
Technical Support Center: Interpreting Unexpected Results in NSD2-PWWP1 Inhibition Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the NSD2-PWWP1 interaction. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results in your inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the NSD2-PWWP1 domain and why is it a therapeutic target?
A1: The NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2). The PWWP1 domain of NSD2 is a "reader" domain that specifically recognizes and binds to this H3K36me2 mark. This binding is crucial for stabilizing NSD2 at chromatin, which in turn regulates gene transcription.[1][2][3] Dysregulation of NSD2 activity due to overexpression, translocation, or mutation is implicated in various cancers, including multiple myeloma and certain types of leukemia.[4][5] Therefore, inhibiting the NSD2-PWWP1 interaction is a therapeutic strategy to disrupt NSD2 function in cancer.
Q2: What are the common assay formats used to screen for NSD2-PWWP1 inhibitors?
A2: Common assay formats include proximity-based assays like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), which are suitable for high-throughput screening (HTS).[4][6][7] Other biophysical methods like Surface Plasmon Resonance (SPR) are used to determine binding kinetics and affinity.[8] Cellular target engagement can be confirmed using assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer).[9]
Q3: Why might an inhibitor show potent activity in a biochemical assay but weak or no activity in a cell-based assay?
A3: This discrepancy is a common challenge and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability and not reach sufficient intracellular concentrations.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The inhibitor could be rapidly metabolized and inactivated within the cell.
-
Off-Target Effects: In a cellular context, the compound might engage other targets, leading to complex biological responses that mask the effect of NSD2-PWWP1 inhibition.
-
Protein-Protein Interactions: Within the cell, NSD2 is part of a larger protein complex, and its PWWP1 domain may not be as accessible to the inhibitor as the purified, isolated domain used in biochemical assays.
-
Redundancy: Other cellular mechanisms might compensate for the inhibition of the NSD2-PWWP1 interaction.
Q4: What is the significance of the different NSD2 isoforms?
A4: NSD2 has multiple isoforms, with NSD2-long and RE-IIBP being two major ones.[4] These isoforms can differ in their domain architecture, which may influence inhibitor binding and overall protein function.[4] For instance, some cancer-associated translocations result in truncated forms of NSD2 that lack the PWWP1 domain, leading to altered cellular localization and function.[4] It is crucial to consider which isoform is being used in an assay, as this can affect the interpretation of results.
Troubleshooting Guides
Problem 1: High Background Signal in Your AlphaLISA® Assay
High background can mask the true signal from your assay, leading to a poor signal-to-background ratio and unreliable data.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. |
| Contaminated Reagents | Prepare fresh assay buffers and reagent dilutions. Ensure high-purity water is used. |
| Light Leakage | Ensure that all incubations with Donor beads are performed in the dark. Use opaque, white microplates designed for AlphaLISA®. |
| Incorrect Reagent Concentration | Titrate the concentrations of the Donor and Acceptor beads, as well as the biotinylated substrate and recombinant NSD2-PWWP1, to find the optimal concentrations. |
| Compound Interference | Some compounds can autofluoresce or interfere with the AlphaLISA® chemistry. Run a control plate with compounds but without the enzyme or substrate to identify interfering compounds. |
Problem 2: No or Low Signal in Your TR-FRET Assay
A lack of signal can indicate a problem with one or more components of the assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for your donor and acceptor fluorophores. Ensure the use of a time-resolved setting. |
| Inactive Protein or Substrate | Confirm the activity and correct folding of your recombinant NSD2-PWWP1 protein and the integrity of your histone peptide substrate. |
| Suboptimal Buffer Conditions | Optimize the pH, salt concentration, and additives (e.g., DTT, BSA) in your assay buffer. Methyltransferase assays can be sensitive to buffer components. |
| Fluorophore Quenching | Test compounds for quenching effects by pre-incubating them with the donor and acceptor fluorophores separately. |
| Steric Hindrance | The tags on your protein (e.g., His-tag, GST-tag) or the fluorophore labels might be sterically hindering the protein-substrate interaction. Consider using different tagging strategies. |
Problem 3: Inconsistent IC50 Values or Atypical Dose-Response Curves
Variability in IC50 values or non-sigmoidal curves can make data interpretation difficult.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Ensure your compound is fully dissolved in the assay buffer. Precipitated compound can lead to artificially steep or flat curves. Consider using a different solvent or adding a small percentage of a co-solvent like DMSO. |
| Compound Aggregation | Some compounds form aggregates at higher concentrations, which can non-specifically inhibit the assay. Include a detergent (e.g., Triton X-100) in the assay buffer to minimize aggregation. |
| Stoichiometric Inhibition | At high enzyme concentrations relative to the inhibitor's Kd, the IC50 can be dependent on the enzyme concentration, leading to steep curves. If possible, perform the assay under conditions where the enzyme concentration is much lower than the expected Kd of the inhibitor. |
| Complex Inhibition Mechanism | The inhibitor may not follow a simple competitive binding model. Consider performing mechanism-of-action studies to investigate the mode of inhibition (e.g., competitive, non-competitive, allosteric). |
| Assay Artifacts | As mentioned previously, compound interference can lead to skewed dose-response curves. Perform counter-screens to identify and exclude compounds that interfere with the assay technology itself. |
Problem 4: Discrepancy Between Biochemical and Cellular Potency
A common issue where a potent inhibitor in a biochemical assay shows significantly lower potency in a cellular assay.
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | Use cell lines with known differences in membrane transporter expression or use permeability assays to assess compound uptake. |
| High Protein Binding in Media | The presence of serum proteins in cell culture media can bind to the inhibitor, reducing its free concentration. Perform assays in serum-free media for a short duration or quantify the unbound fraction of the inhibitor. |
| Off-Target Engagement in Cells | Profile the inhibitor against a panel of other methyltransferases and reader domains to assess its selectivity. A non-selective compound may have a complex cellular phenotype.[10][11] |
| Cellular Target Availability | The NSD2-PWWP1 domain may be engaged in protein-protein interactions within the cell, making it less accessible to the inhibitor. Use a NanoBRET™ assay with full-length NSD2 to assess target engagement in a more physiological context.[9] |
Data Presentation
Table 1: Inhibitory Potency of Selected NSD2-PWWP1 Inhibitors
| Inhibitor | Assay Type | IC50 / Kd | Reference |
| UNC6934 | AlphaScreen | IC50 = 104 ± 13 nM | [4] |
| SPR | Kd = 91 ± 8 nM | [6] | |
| NanoBRET™ | EC50 = 1.23 ± 0.25 µM | [4] | |
| MR837 | SPR | Kd = 3.4 µM | [10] |
| Cellular Assay | IC50 = 17.3 µM | [10] | |
| Compound 38 | HTRF | IC50 = 0.11 ± 0.01 µM | [10] |
| BI-9321 (NSD3-PWWP1) | TR-FRET | IC50 = 0.2 µM | [10] |
Note: BI-9321 is primarily an NSD3-PWWP1 inhibitor and is often used as a selectivity control.
Experimental Protocols
Protocol 1: AlphaLISA® Assay for NSD2-PWWP1 Inhibition
This protocol is a representative example for screening compounds that inhibit the interaction between recombinant His-tagged NSD2-PWWP1 and a biotinylated H3K36me2 peptide.
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
His-NSD2-PWWP1: Dilute to 2X final concentration in Assay Buffer.
-
Biotin-H3K36me2 peptide: Dilute to 2X final concentration in Assay Buffer.
-
Inhibitor Compounds: Prepare a serial dilution in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration (maintaining a final DMSO concentration of ≤1%).
-
AlphaLISA® Acceptor Beads (Anti-His): Dilute in Assay Buffer.
-
AlphaLISA® Donor Beads (Streptavidin): Dilute in Assay Buffer in the dark.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X inhibitor compound or vehicle (Assay Buffer with DMSO) to the wells.
-
Add 5 µL of 2X His-NSD2-PWWP1.
-
Add 5 µL of 2X Biotin-H3K36me2 peptide.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of diluted Anti-His Acceptor beads.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of diluted Streptavidin Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Protocol 2: NanoBRET™ Cellular Assay for Target Engagement
This protocol describes a method to confirm that an inhibitor engages the NSD2-PWWP1 domain within living cells.
-
Cell Preparation:
-
Co-transfect mammalian cells (e.g., HEK293T) with two plasmids: one encoding NSD2-PWWP1 fused to NanoLuc® luciferase (the donor) and another encoding Histone H3.3 fused to HaloTag® (the acceptor). Optimize the ratio of donor to acceptor plasmid to achieve a good signal window.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Plate the cells in a white, 96-well assay plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the optimized concentration.
-
Prepare serial dilutions of the inhibitor compound.
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Luciferase Assay Reagent to all wells.
-
Read the plate immediately on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and plot against the inhibitor concentration to determine the EC50.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying the Effects of NSD2-PWWP1 Ligand 1
Welcome to the technical support center for researchers investigating the effects of NSD2-PWWP1 Ligand 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 34, is a potent small molecule that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2] NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation and is implicated in various cancers.[3][4] The PWWP1 domain is a "reader" module that recognizes and binds to histone H3 tails, specifically those with dimethylated lysine (B10760008) 36 (H3K36me2).[5][6] This interaction is crucial for localizing NSD2 to specific chromatin regions.[5][6] Ligand 1 acts by competitively binding to the aromatic cage of the PWWP1 domain, thereby blocking its interaction with H3K36me2 and DNA.[4][7] This disruption of the reader function can alter NSD2's localization and downstream gene regulation, ultimately inhibiting tumorigenesis.[1][5]
Q2: How do I validate that my ligand is directly binding to the NSD2-PWWP1 domain?
A2: Several biophysical and biochemical assays can be used to confirm direct binding. It is crucial to use a combination of methods to ensure the interaction is specific and to determine binding affinity.
-
Surface Plasmon Resonance (SPR): This technique measures the binding affinity (KD) between the ligand and purified NSD2-PWWP1 protein.[5][8]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd).[4]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This assay assesses ligand binding by measuring the change in the protein's melting temperature (Tm) upon ligand incubation. A significant thermal shift indicates direct binding.[4]
-
NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) can provide structural information on the binding site.[2]
Q3: What are the essential negative controls for my cellular experiments?
A3: Robust negative controls are critical to ensure that the observed cellular phenotype is a direct result of targeting NSD2-PWWP1.
-
Inactive Structural Analog: If available, use a structurally similar but inactive version of your ligand. For example, UNC7145 is used as a negative control for the NSD2-PWWP1 probe UNC6934.[5][9] This control helps rule out off-target effects due to the chemical scaffold.
-
NSD2 Knockdown/Knockout Cells: Use siRNA, shRNA, or CRISPR/Cas9 to deplete NSD2 expression.[10][11] The phenotype observed upon ligand treatment should mimic the phenotype of NSD2 depletion.
-
NSD2 Point Mutant Cells: Express a mutant form of NSD2 that cannot bind the ligand. For instance, mutating key residues in the PWWP1 aromatic cage (e.g., F266A) abrogates its ability to bind H3K36me2 and potent ligands.[6][9] Cells expressing this mutant should be resistant to the effects of Ligand 1.
Q4: How can I assess the selectivity of this compound?
A4: To demonstrate that your ligand is selective for NSD2-PWWP1, you should perform counter-screening and selectivity assays.
-
Profiling against other Methyltransferases: Test the ligand's activity against a panel of other histone methyltransferases, especially closely related ones like NSD1 and NSD3, to ensure it does not inhibit their catalytic activity.[10]
-
Binding to other PWWP Domains: Assess the ligand's binding affinity for PWWP domains from other proteins (e.g., NSD3-PWWP1) to confirm selectivity for the NSD2-PWWP1 domain.[9]
-
Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that the ligand engages with NSD2 in live cells.[5][9]
Q5: What are the expected downstream effects of inhibiting the NSD2-PWWP1 interaction?
A5: Inhibiting the NSD2-PWWP1 interaction is expected to have several downstream consequences:
-
Altered NSD2 Localization: Displacing NSD2 from its chromatin targets can lead to its relocalization within the nucleus, for instance, accumulation in the nucleolus.[5]
-
Changes in Gene Expression: By altering NSD2's genomic occupancy, the ligand can modulate the expression of NSD2 target genes. This can be assessed by RNA-sequencing or qRT-PCR.[12][13]
-
Phenotypic Changes: Depending on the cell type, effects can include reduced cell proliferation, induction of apoptosis, and reversal of drug resistance.[14][15][16][17]
-
Modulation of Signaling Pathways: NSD2 has been linked to pathways such as Akt/Erk and NF-κB. Inhibition of NSD2 function may lead to decreased phosphorylation of Akt and Erk1/2.[13][15]
Troubleshooting Guides
Problem 1: Inconsistent results in biochemical binding assays.
| Possible Cause | Troubleshooting Step |
| Protein Aggregation/Instability | Purify fresh NSD2-PWWP1 protein. Optimize buffer conditions (pH, salt concentration, additives like glycerol (B35011) or DTT). Confirm protein quality via SDS-PAGE and size exclusion chromatography. |
| Ligand Insolubility | Ensure the ligand is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting into the assay buffer. Determine the ligand's aqueous solubility limit. |
| Assay Conditions Not Optimized | Titrate protein and ligand concentrations. Optimize incubation times and temperatures. Include positive and negative controls in every experiment (e.g., a known binder and a non-binder). |
| Incorrect Buffer Components | Some buffer components (e.g., certain detergents) can interfere with specific assays like SPR. Consult assay-specific literature for compatible buffer compositions. |
Problem 2: No significant phenotype observed in cellular assays despite good biochemical affinity.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess ligand uptake using LC-MS/MS analysis of cell lysates. If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's properties. |
| Ligand Efflux | Use efflux pump inhibitors (e.g., verapamil) to determine if the ligand is being actively transported out of the cells. |
| Insufficient Target Engagement | Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm the ligand is binding to NSD2 in the cellular environment at the concentrations used.[5][9] |
| Cell Line Insensitivity | The chosen cell line may not be dependent on NSD2-PWWP1 function for survival or proliferation. Use cell lines known to be driven by NSD2 dysregulation, such as those with t(4;14) translocation in multiple myeloma.[14][16] |
| Functional Redundancy | Other proteins or pathways may compensate for the inhibition of NSD2-PWWP1. Consider combination treatments or using more sensitive phenotypic readouts. |
Problem 3: Observed cellular effects are suspected to be off-target.
| Possible Cause | Troubleshooting Step |
| General Compound Toxicity | Perform a cell viability assay (e.g., CellTiter-Glo) with the active ligand and an inactive analog. The inactive analog should not exhibit toxicity at similar concentrations.[17] |
| Lack of Correlation with On-Target Mechanism | The observed phenotype should be rescued by overexpressing wild-type NSD2 but not by a binding-deficient mutant (e.g., F266A).[6][9] |
| Phenotype does not match Genetic Perturbation | Compare the ligand-induced phenotype with that of NSD2 knockdown/knockout. A high degree of similarity supports an on-target mechanism.[10] |
| Activity Against Unrelated Targets | Perform broad off-target screening (e.g., a safety pharmacology panel) to identify potential interactions with other proteins. |
Experimental Protocols & Data
Cellular Target Engagement using NanoBRET™
This protocol is adapted from established methods to measure the interaction between NSD2-PWWP1 and Histone H3 in live cells.[9]
Methodology:
-
Cell Culture and Transfection: Co-transfect U2OS cells with plasmids encoding for NSD2-PWWP1 fused to NanoLuc® (Nluc) luciferase (donor) and Histone H3.3 fused to HaloTag® (acceptor).
-
Ligand Treatment: 24 hours post-transfection, treat cells with a serial dilution of this compound or a negative control compound for a specified time (e.g., 24 hours).
-
Assay Procedure: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and NanoBRET™ Nano-Glo® Substrate (donor) to the cells.
-
Data Acquisition: Measure both donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent decrease in the BRET signal indicates that the ligand is disrupting the NSD2-PWWP1–Histone H3 interaction.
Expected Quantitative Data:
| Compound | Assay Type | Target | IC50 / EC50 |
| UNC6934 (Positive Control) | NanoBRET™ | NSD2-PWWP1/H3.3 | 1.23 ± 0.25 µM[5] |
| UNC7145 (Negative Control) | NanoBRET™ | NSD2-PWWP1/H3.3 | No activity[9] |
| This compound | NanoBRET™ | NSD2-PWWP1/H3.3 | To be determined |
Visualizations
Logical Workflow for Validating On-Target Effects
This diagram outlines the key control experiments required to validate that the observed cellular effects of Ligand 1 are due to its specific interaction with the NSD2-PWWP1 domain.
Caption: Workflow for validating the on-target effects of this compound.
NSD2-PWWP1 Signaling and Inhibition
This diagram illustrates the mechanism of NSD2-PWWP1 and how Ligand 1 interferes with its function, leading to downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Screening of NSD2-PWWP1 Identifies Novel Covalent Allosteric Ligands That Diminish Methyllysine and DNA Binding Abilities of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Validation & Comparative
"comparing NSD2-PWWP1 ligand 1 with other NSD2 inhibitors like UNC6934"
For Researchers, Scientists, and Drug Development Professionals
The nuclear SET domain-containing protein 2 (NSD2), a histone methyltransferase, is a critical regulator of chromatin structure and gene expression. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of a highly potent NSD2-PWWP1 domain ligand, herein referred to as NSD2-PWWP1 Ligand 1 (also known as compound 34), with the well-characterized chemical probe UNC6934 and other notable NSD2 inhibitors. The data presented is intended to aid researchers in selecting the appropriate tools for their studies in cancer biology and drug discovery.
Performance Comparison of NSD2 Inhibitors
The following table summarizes the quantitative data for key NSD2 inhibitors, focusing on their potency and binding affinity. These inhibitors primarily target the PWWP1 domain of NSD2, which is responsible for recognizing dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2) and anchoring the NSD2 complex to chromatin.
| Inhibitor | Target Domain | pIC50 | IC50 (nM) | Kd (nM) | Assay Type | Reference |
| This compound (compound 34) | PWWP1 | 8.2 | ~6.3 | Not Reported | Not Specified | [1] |
| UNC6934 | PWWP1 | Not Reported | 104 ± 13 | 80 ± 18 | AlphaScreen | [2] |
| 1090 ± 230 | NanoBRET (cellular) | [2][3] | ||||
| 91 ± 8 | Surface Plasmon Resonance (SPR) | |||||
| NSD2-IN-1 (compound 38) | PWWP1 | Not Reported | 110 | Not Reported | Not Specified | |
| MR837 | PWWP1 | Not Reported | 17,300 | 7,000 | Cellular PPI Assay | [4] |
| 24,670 | Enzymatic Assay | [4] | ||||
| LEM-14 | SET Domain | Not Reported | 132,000 | Not Reported | In vitro enzymatic | [5] |
| Gintemetostat (KTX-1001) | SET Domain | Not Reported | 1 - 10 | Not Reported | Biochemical Assay |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
In-Depth Look: this compound vs. UNC6934
This compound (compound 34) has emerged as a particularly potent inhibitor of the NSD2-PWWP1 domain, with a reported pIC50 of 8.2, which translates to a low nanomolar IC50.[1] This suggests a higher potency compared to UNC6934 in biochemical assays.
UNC6934 is a well-validated chemical probe that has been extensively characterized. It binds to the NSD2-PWWP1 domain with a dissociation constant (Kd) of approximately 80-91 nM as determined by Surface Plasmon Resonance (SPR).[2] In a biochemical AlphaScreen assay designed to measure the disruption of the NSD2-PWWP1 interaction with H3K36me2 nucleosomes, UNC6934 exhibits an IC50 of 104 nM.[2] Importantly, UNC6934 also demonstrates target engagement in a cellular context, with an IC50 of 1.09 µM in a NanoBRET assay in U2OS cells.[2][3] A structurally similar but inactive compound, UNC7145, is available as a negative control for experiments with UNC6934.[2]
While a direct, side-by-side comparison under identical assay conditions is not publicly available, the high pIC50 of this compound suggests it may be a more potent tool for in vitro studies. However, the extensive characterization and availability of a negative control make UNC6934 a robust choice for cellular and mechanistic studies.
Other Notable NSD2 Inhibitors
Beyond the PWWP1-targeted ligands, other small molecules have been developed to inhibit NSD2's catalytic SET domain.
-
LEM-14: This inhibitor targets the SET domain of NSD2 with an IC50 of 132 µM.[5] It displays selectivity for NSD2 over the related proteins NSD1 and NSD3.[5]
-
Gintemetostat (KTX-1001): A potent inhibitor of the NSD2 SET domain with an IC50 in the low nanomolar range (1-10 nM).[6] This orally available molecule is currently in clinical development for multiple myeloma.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are summaries of the key methodologies used to characterize these NSD2 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecules.
Experimental Workflow:
Caption: Workflow for determining binding kinetics using SPR.
Protocol:
-
Immobilization: Recombinant NSD2-PWWP1 protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the inhibitor (e.g., UNC6934) are injected over the sensor surface.
-
Association/Dissociation: The binding (association) and unbinding (dissociation) of the inhibitor to the immobilized protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay used to measure protein-protein interactions or target engagement within living cells.
Signaling Pathway:
Caption: Principle of the NanoBRET assay for NSD2 inhibitors.
Protocol:
-
Cell Transfection: Cells (e.g., U2OS) are co-transfected with plasmids encoding for a NanoLuc luciferase-tagged NSD2-PWWP1 (energy donor) and a HaloTag-fused histone H3 (energy acceptor).
-
Ligand Addition: The cells are treated with a cell-permeable fluorescent ligand that specifically binds to the HaloTag, creating the energy acceptor.
-
Inhibitor Treatment: The cells are then treated with varying concentrations of the NSD2 inhibitor.
-
Signal Detection: In the absence of an inhibitor, the interaction between NSD2-PWWP1 and histone H3 brings the NanoLuc and the fluorescent ligand into close proximity, resulting in energy transfer (BRET). An effective inhibitor will disrupt this interaction, leading to a decrease in the BRET signal. The IC50 is determined by measuring the BRET ratio at different inhibitor concentrations.
AlphaScreen Assay for Biochemical Inhibition
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a microplate format.
Experimental Workflow:
Caption: Workflow of the AlphaScreen assay for NSD2 inhibitors.
Protocol:
-
Reagent Preparation: Biotinylated H3K36me2 nucleosomes are bound to streptavidin-coated donor beads. A tagged version of the NSD2-PWWP1 protein (e.g., GST-tagged) is bound to antibody-coated acceptor beads.
-
Inhibitor Incubation: The donor and acceptor bead complexes are incubated with varying concentrations of the test inhibitor.
-
Signal Measurement: In the absence of an inhibitor, the interaction between NSD2-PWWP1 and the H3K36me2 nucleosome brings the donor and acceptor beads into close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads and triggers a chemiluminescent signal. An effective inhibitor will prevent this interaction, leading to a decrease in the AlphaScreen signal. The IC50 is then calculated from the dose-response curve.
NSD2 Signaling Pathway in Cancer
NSD2 plays a crucial role in oncogenesis by methylating H3K36, which leads to a more open chromatin state and the activation of various cancer-promoting genes. The pathway below illustrates the central role of NSD2 and the point of intervention for the discussed inhibitors.
Caption: Simplified NSD2 signaling pathway and points of inhibitor action.
This guide provides a comparative overview of key NSD2 inhibitors, with a focus on this compound and UNC6934. The choice of inhibitor will depend on the specific experimental needs, with considerations for potency, cellular activity, and the availability of control compounds. The provided methodologies and pathway diagrams serve as a resource for designing and interpreting experiments aimed at understanding and targeting the oncogenic role of NSD2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Surface Plasmon Resonance Signal Enhancement for Immunoassay of Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. Assay design [sprpages.nl]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to NSD2-PWWP1 Ligand 1 and MR837 in Cancer Cell Line Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors targeting the PWWP1 domain of the nuclear receptor-binding SET domain protein 2 (NSD2): NSD2-PWWP1 ligand 1 (also known as compound 34) and MR837. Dysregulation of NSD2, a histone methyltransferase responsible for di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), is implicated in various cancers, making it a compelling therapeutic target. Both this compound and MR837 are designed to interfere with the "reader" function of the NSD2-PWWP1 domain, which recognizes and binds to methylated histones, thereby disrupting its chromatin localization and downstream oncogenic signaling.
Executive Summary
While both this compound and MR837 target the same domain of NSD2, the available data indicates a significant difference in their potency. This compound has been reported as a highly potent binder to the NSD2-PWWP1 domain. In contrast, MR837 demonstrates a lower binding affinity and cellular target engagement. To date, a direct head-to-head comparison of their anti-proliferative efficacy in cancer cell lines has not been published. This guide summarizes the currently available data to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation
The following tables summarize the available quantitative data for this compound and MR837. It is important to note the different assay formats used to determine the potency of each compound, which may not be directly comparable.
Table 1: Comparison of In Vitro Binding Affinity and Cellular Target Engagement
| Compound | Target | Assay Type | Potency (pIC50) | Potency (IC50) | Binding Affinity (Kd) | Reference |
| This compound (compound 34) | NSD2-PWWP1 | Not Specified | 8.2 | Not Reported | Not Reported | [1] |
| MR837 | NSD2-PWWP1 | NanoBRET | Not Reported | 17.3 µM | 3.4 ± 0.4 µM | [2] |
Note: A direct comparison of the anti-proliferative efficacy (e.g., IC50 in various cancer cell lines) of this compound and MR837 is not available in the current literature. The provided data reflects binding affinity and cellular target engagement, which may not directly correlate with cytotoxic effects.
Signaling Pathway and Mechanism of Action
NSD2 is a histone methyltransferase that plays a crucial role in chromatin regulation and gene expression. The PWWP1 domain of NSD2 acts as a "reader" of histone modifications, specifically recognizing and binding to H3K36me2. This interaction anchors NSD2 to chromatin, facilitating its methyltransferase activity at specific genomic loci and promoting the expression of oncogenes.
This compound and MR837 are competitive inhibitors that bind to the aromatic cage of the PWWP1 domain, the same pocket that recognizes the methylated lysine residue of histone H3. By occupying this site, these small molecules prevent the PWWP1 domain from binding to its histone mark, leading to the delocalization of NSD2 from chromatin and subsequent downregulation of its target genes.
Caption: Mechanism of NSD2-PWWP1 Inhibition.
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of NSD2-PWWP1 inhibitors are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or MR837, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow for a Cell Viability (MTT) Assay.
Western Blot for Histone Modifications
This protocol is used to assess changes in the levels of specific histone modifications, such as H3K36me2, following treatment with an NSD2 inhibitor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or MR837
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K36me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the inhibitor for a specific time. Harvest the cells and lyse them using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the histone modification of interest (e.g., H3K36me2) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in the histone modification level.
Caption: Workflow for Western Blotting of Histone Modifications.
References
Unveiling the Transcriptional Aftermath of NSD2-PWWP1 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of targeting specific protein domains is paramount. This guide provides a comprehensive comparison of the downstream gene expression changes resulting from the inhibition of the PWWP1 domain of NSD2, a key epigenetic regulator implicated in various cancers. We present supporting experimental data, detailed protocols, and visual pathways to objectively assess the performance of NSD2-PWWP1 inhibitors against other therapeutic strategies targeting NSD2.
The nuclear receptor-binding SET domain protein 2 (NSD2) plays a crucial role in gene regulation through its histone methyltransferase activity, primarily dimethylating histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is generally associated with active transcription. NSD2 possesses multiple functional domains, including a catalytic SET domain and two PWWP domains. The N-terminal PWWP1 domain is a "reader" domain that recognizes and binds to the H3K36me2 mark, a product of NSD2's own catalytic activity, thereby anchoring NSD2 to chromatin.
Inhibition of the NSD2-PWWP1 domain presents an alternative therapeutic strategy to targeting the catalytic SET domain. This approach aims to disrupt the localization and regulatory function of NSD2 without directly affecting its enzymatic activity. This guide delves into the transcriptomic changes induced by a selective NSD2-PWWP1 inhibitor, compound 38, and draws comparisons with the effects of NSD2-SET domain inhibition.
Quantitative Analysis of Gene Expression Changes
To elucidate the downstream effects of NSD2-PWWP1 inhibition, RNA-sequencing was performed on the multiple myeloma cell line KMS-11 after treatment with compound 38. The analysis revealed significant alterations in the expression of numerous genes, indicating a profound impact on the cellular transcriptome.
In parallel, we present data on the transcriptomic effects of KTX-1001, a clinical-grade inhibitor of the NSD2-SET domain, in KMS11 bortezomib-resistant (KMS11/BTZ) cells. This allows for a direct comparison of the gene expression signatures resulting from targeting two distinct functional domains of NSD2.
Table 1: Comparison of Downstream Gene Expression Changes Following NSD2-PWWP1 vs. NSD2-SET Inhibition
| Feature | NSD2-PWWP1 Inhibition (Compound 38) | NSD2-SET Domain Inhibition (KTX-1001) |
| Mechanism of Action | Disrupts the interaction of NSD2 with H3K36me2, altering its chromatin localization and regulatory function. Does not inhibit the catalytic methyltransferase activity. | Directly inhibits the catalytic activity of the SET domain, leading to a global reduction in H3K36me2 levels. |
| Effect on Global H3K36me2 | No significant change in overall H3K36me2 levels.[1] | Significant reduction in global H3K36me2 levels.[2] |
| Key Downregulated Genes | PAK1, RRAS2, TGFA, TEMEL2, NCAM1[1] | Adhesion-related genes: CD44, CD56, TWIST1, N-cadherin[2] |
| Affected Signaling Pathways | Multiple cellular pathways affected, including those involved in cell cycle and apoptosis.[2] | Pathways related to cell adhesion.[2] |
| Cellular Phenotype | Induces apoptosis and cell cycle arrest.[1][2] | Reduces cell adhesion and impairs colony formation.[2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Protocol 1: Gene Expression Analysis using qRT-PCR after Treatment with NSD2-PWWP1 Inhibitor (Compound 38)[1]
-
Cell Culture: Human multiple myeloma cell lines MV4;11 and KMS11 were cultured in appropriate media.
-
Inhibitor Treatment: Cells were treated with varying concentrations of compound 38 for 3 days.
-
RNA Extraction: Total RNA was extracted from the treated cells.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA.
-
qRT-PCR: Quantitative real-time PCR was performed using primers specific for the target genes (PAK1, RRAS2, TGFA, TEMEL2, HSPG2, NCAM1) and a housekeeping gene for normalization.
-
Data Analysis: The relative gene expression was calculated using the ΔΔCt method.
Protocol 2: Transcriptomic Analysis using RNA-Sequencing after Treatment with NSD2-PWWP1 Inhibitor (Compound 38)[2]
-
Cell Culture and Treatment: KMS-11 cells were treated with compound 38 or DMSO (as a control) for 72 hours.
-
RNA Extraction and Library Preparation: Total RNA was extracted, and RNA-sequencing libraries were prepared.
-
Sequencing: The libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads were processed, aligned to the human genome, and differential gene expression analysis was performed. Pathway analysis (e.g., KEGG) was conducted on the differentially expressed genes.
Protocol 3: Transcriptomic Analysis using RNA-Sequencing after Treatment with NSD2-SET Domain Inhibitor (KTX-1001)[2]
-
Cell Culture and Treatment: KMS11 wild-type (WT) and bortezomib-resistant (BTZ) cells were treated with KTX-1001.
-
RNA Extraction and Sequencing: RNA was extracted from non-adherent cells, and RNA-sequencing was performed to quantify gene expression.
-
Data Analysis: Differential gene expression analysis was conducted to identify genes with altered expression following KTX-1001 treatment.
Visualizing the Molecular Consequences
To facilitate a clearer understanding of the underlying molecular mechanisms, we provide diagrams of the relevant signaling pathways and experimental workflows.
References
A Comparative Guide to the Cross-Reactivity of NSD2-PWWP1 Ligand 1 (UNC6934)
This guide provides a detailed comparison of the chemical probe UNC6934, a potent and selective ligand for the PWWP1 domain of NSD2, with other PWWP domain-containing proteins. The data presented here is intended for researchers, scientists, and drug development professionals interested in the specificity and potential off-target effects of targeting this epigenetic reader domain.
Introduction to NSD2 and PWWP Domains
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] This epigenetic mark is associated with active gene transcription. NSD2 contains multiple chromatin-reading domains, including two PWWP domains. The N-terminal PWWP domain (PWWP1) plays a crucial role in recognizing and binding to H3K36me2/me3-modified nucleosomes, thereby stabilizing NSD2 at chromatin.[1][3][4][5] Given the involvement of NSD2 in various cancers, its domains have emerged as attractive targets for therapeutic intervention.[4][6][7][8][9]
UNC6934 has been developed as a first-in-class chemical probe that selectively binds to the aromatic cage of the NSD2-PWWP1 domain, disrupting its interaction with H3K36me2 nucleosomes.[1][2][3] This guide will focus on the selectivity profile of UNC6934 and another potent inhibitor, compound 38, against a panel of other human PWWP domains.
Comparative Binding Affinity and Potency
The following tables summarize the in vitro binding affinity and inhibitory potency of UNC6934 and other relevant compounds against the NSD2-PWWP1 domain and other PWWP-containing proteins.
Table 1: Binding Affinity and Potency of NSD2-PWWP1 Ligands
| Compound | Target Domain | Assay | Value | Reference |
| UNC6934 | NSD2-PWWP1 | SPR (Kd) | 91 ± 8 nM | [3][10] |
| NSD2-PWWP1 | AlphaScreen (IC50) | 104 ± 13 nM | [3][10] | |
| NSD2-PWWP1 | NanoBRET (IC50) | 1.23 ± 0.25 µM | [3][10] | |
| Compound 38 | NSD2-PWWP1 | TR-FRET (IC50) | 0.11 ± 0.01 µM | [11] |
| BI-9321 | NSD2-PWWP1 | - | Inactive | [12][13] |
Table 2: Selectivity Profile of UNC6934 and Compound 38 against Other PWWP Domains
| Compound | Off-Target PWWP Domain | Assay | Outcome | Reference |
| UNC6934 | 15 other human PWWP domains | DSF | Selective for NSD2-PWWP1 | [1][10] |
| NSD3-PWWP1 | DSF | No significant stabilization | [1] | |
| Compound 38 | NSD3-PWWP1 | Thermal Shift | Selective for NSD2-PWWP1 | [11] |
| DNMT3A-PWWP | Thermal Shift | Selective for NSD2-PWWP1 | [11] | |
| ZCWPW1-PWWP | Thermal Shift | Selective for NSD2-PWWP1 | [11] | |
| BI-9321 | NSD3-PWWP1 | SPR (Kd) | 166 nM | [12][13][14] |
UNC6934 demonstrates high selectivity for the NSD2-PWWP1 domain over a panel of 15 other human PWWP domains, as determined by Differential Scanning Fluorimetry (DSF).[1][10] The structural basis for this selectivity, particularly over the closely related NSD3-PWWP1, lies in three amino acid differences within the ligand-binding pocket.[1] Similarly, compound 38 shows remarkable selectivity for NSD2-PWWP1 over other PWWP domains, including NSD3-PWWP1.[11] In contrast, BI-9321 is a potent and selective inhibitor of the NSD3-PWWP1 domain and is inactive against NSD2-PWWP1.[12][13]
Experimental Methodologies
Below are the detailed protocols for the key experiments used to assess the binding, potency, and selectivity of NSD2-PWWP1 ligands.
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay was utilized to measure the inhibitory effect of compounds on the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.[10]
-
Materials : His-tagged NSD2-PWWP1, biotinylated H3K36me2 nucleosomes, Nickel-chelate acceptor beads, Streptavidin donor beads, 384-well Optiplate.
-
Buffer : 150 mM NaCl, 20 mM Tris pH 7.5, 0.01% BSA, 0.01% NP-40, 1 mM DTT.
-
Procedure :
-
5 µL of the compound (at various concentrations) and 5 µL of His-tagged NSD2-PWWP1 (40 nM) were combined and incubated for 15 minutes at 23°C.
-
5 µL of biotinylated H3K36me2 nucleosomes (10 nM) was added and incubated for 30 minutes at 23°C.
-
A mixture of 10 µL of Nickel-chelate acceptor beads (5 µg/mL) and streptavidin donor beads (20 µg/mL) was added to each well.
-
The plate was incubated for 60 minutes at room temperature in the dark.
-
The AlphaScreen signal was measured on a PerkinElmer EnVision plate reader (680-nm laser excitation, 570-nm emission).
-
IC50 values were determined from a 10-point dose-response curve.
-
2. Differential Scanning Fluorimetry (DSF)
DSF was employed to assess the thermal stabilization of PWWP domains upon ligand binding, serving as a measure of selectivity.[1][3]
-
Principle : This method measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. A significant increase in Tm indicates direct binding and stabilization of the protein.
-
Procedure :
-
PWWP domain proteins were incubated with the test compound (e.g., UNC6934 at 100 µM) or DMSO control.
-
A fluorescent dye that binds to unfolded proteins was included in the reaction.
-
The temperature was gradually increased, and the fluorescence was monitored.
-
The Tm was determined as the temperature at which 50% of the protein is unfolded.
-
The change in melting temperature (ΔTm) between the compound-treated and DMSO-treated samples was calculated.
-
3. Surface Plasmon Resonance (SPR)
SPR was used to determine the binding kinetics and affinity (Kd) of UNC6934 to the NSD2-PWWP1 domain.[3][10]
-
Principle : This technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.
-
General Protocol :
-
The NSD2-PWWP1 protein is immobilized on the surface of an SPR sensor chip.
-
A series of concentrations of the analyte (UNC6934) are flowed over the chip surface.
-
The association and dissociation of the analyte are monitored in real-time by detecting changes in the SPR signal.
-
The resulting sensorgrams are fitted to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of the NSD2-PWWP1 domain in chromatin biology and the workflow for assessing ligand cross-reactivity.
Caption: Role of NSD2-PWWP1 in chromatin regulation and its inhibition by UNC6934.
Caption: Workflow for assessing the cross-reactivity of NSD2-PWWP1 ligands.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Structure-based Discovery of a Series of NSD2-PWWP1 Inhibitor | Semantic Scholar [semanticscholar.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BI-9321 | Structural Genomics Consortium [thesgc.org]
Evaluating the Therapeutic Potential of NSD2-PWWP1 Ligands in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor-binding SET domain protein 2 (NSD2) is a critical epigenetic regulator implicated in the pathogenesis of various cancers, including multiple myeloma and certain types of leukemia.[1] Its role in catalyzing the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2) makes it a compelling target for therapeutic intervention.[1] The PWWP1 domain of NSD2 is essential for recognizing and binding to H3K36me2, thereby anchoring the enzyme to chromatin and facilitating its methyltransferase activity.[2] Small molecule ligands that inhibit the NSD2-PWWP1 interaction represent a promising strategy to disrupt NSD2 function and impede cancer progression.
This guide provides a comparative analysis of preclinical data for representative NSD2-PWWP1 ligands, alongside alternative strategies targeting NSD2. The information is intended to aid researchers in evaluating the therapeutic potential of these compounds and in designing future preclinical studies.
Comparative Analysis of NSD2 Inhibitors
The following tables summarize the quantitative data for key NSD2-PWWP1 ligands and a comparator NSD2-SET domain inhibitor.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target Domain | Assay Type | Metric | Value | Cell Line/System | Reference |
| Compound 38 | NSD2-PWWP1 | AlphaLISA | IC50 | 0.11 ± 0.01 µM | Biochemical Assay | [3] |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 80 nM | Biochemical Assay | [4] |
| UNC6934 | NSD2-PWWP1 | NanoBRET | IC50 | 1.09 µM | U2OS cells | [4] |
| BI-9321 | NSD3-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 166 nM | Biochemical Assay | [5][6] |
| KTX-1001 | NSD2-SET | Biochemical Assay | - | Potent Inhibition | - | [7] |
Table 2: Cellular Activity and Selectivity
| Compound | Target Domain | Cell-Based Assay | Metric | Value | Cell Line | Reference |
| Compound 38 | NSD2-PWWP1 | CCK-8 Proliferation | IC50 | 2.23 µM | MV4;11 | [8] |
| Compound 38 | NSD2-PWWP1 | CCK-8 Proliferation | IC50 | 6.30 µM | RS4:11 | [8] |
| Compound 38 | NSD2-PWWP1 | CCK-8 Proliferation | IC50 | 8.43 µM | KMS11 | [8] |
| Compound 38 | NSD2-PWWP1 | CCK-8 Proliferation | IC50 | 10.95 µM | MM1S | [8] |
| UNC6934 | NSD2-PWWP1 | NanoBRET | IC50 | 1.09 µM | U2OS cells | [4] |
| BI-9321 | NSD3-PWWP1 | NanoBRET | IC50 | 1.2 µM | U2OS cells | [5][6] |
| KTX-1001 | NSD2-SET | Phase 1 Clinical Trial | - | Well-tolerated, signs of clinical activity | Multiple Myeloma Patients | [7][9] |
Note on Selectivity: Compound 38 has demonstrated remarkable selectivity for NSD2-PWWP1 over other PWWP domains such as NSD3-PWWP1, DNMT3A-PWWP, and ZCWPW1-PWWP.[3] Similarly, UNC6934 is selective for NSD2-PWWP1 over 14 other PWWP domains, including NSD3-PWWP1.[4] In contrast, BI-9321 is a potent inhibitor of NSD3-PWWP1 and is inactive against NSD2-PWWP1, highlighting the potential for developing highly selective inhibitors for different NSD family members.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10][11] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add 10 µL of various concentrations of the test compound to the wells. Incubate for the desired period (e.g., 6, 12, 24, or 48 hours).[11]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[10][11] Be careful to avoid introducing bubbles.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[10][11]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11]
-
Calculation: Calculate the cell viability rate using the following formula: Cell Viability (%) = [(Absorbancesample - Absorbanceblank) / (Absorbancecontrol - Absorbanceblank)] x 100%[10]
Binding Affinity Determination: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) with a mixture of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[12]
-
Inject the ligand (e.g., purified NSD2-PWWP1 protein) in an appropriate buffer to allow for covalent coupling to the chip surface.
-
Deactivate any remaining active groups with ethanolamine.[12]
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (e.g., the small molecule inhibitor).
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the binding response in real-time, which is proportional to the mass of analyte bound to the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12]
-
Protein-Protein Interaction Inhibition: AlphaScreen Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to study biomolecular interactions. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a binding event, resulting in a luminescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the interacting proteins (e.g., biotinylated histone H3 peptide and GST-tagged NSD2-PWWP1).
-
Prepare a dilution series of the inhibitor compound.
-
-
Assay Reaction:
-
In a 384-well plate, add the interacting proteins and the inhibitor at various concentrations.
-
Incubate to allow for binding to occur.
-
-
Bead Addition:
-
Add streptavidin-coated donor beads and anti-GST acceptor beads to the wells.
-
Incubate in the dark to allow the beads to bind to the protein complex.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Visualizations
NSD2 Signaling Pathway and Inhibition Strategies
Caption: NSD2 signaling and points of therapeutic intervention.
Experimental Workflow for CCK-8 Cell Viability Assay
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. K36 Therapeutics Provides Clinical Update on KTX-1001 in Multiple Myeloma [prnewswire.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. myeloma.org [myeloma.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ptglab.com [ptglab.com]
- 12. bioradiations.com [bioradiations.com]
Unlocking New Therapeutic Avenues: A Comparative Guide to the Synergistic Potential of NSD2-PWWP1 Ligand 1 with Chemotherapy
For Immediate Release
In the rapidly evolving landscape of oncology, the quest for more effective and targeted cancer therapies is paramount. This guide delves into the promising, yet nascent, field of combining NSD2-PWWP1 Ligand 1 with conventional chemotherapy agents. While direct clinical data on synergistic effects are still emerging, the foundational science behind the mechanism of NSD2 inhibition points toward a strong potential for combination therapies to overcome drug resistance and enhance treatment efficacy. This document serves as a resource for researchers, scientists, and drug development professionals, providing a comparative analysis of known NSD2-PWWP1 ligands, hypothesizing synergistic combinations, and detailing the experimental frameworks required to validate these novel therapeutic strategies.
The protein NSD2 (Nuclear Receptor Binding SET Domain Protein 2) is a histone methyltransferase that plays a crucial role in gene regulation. Its overexpression and aberrant activity are linked to the progression of various cancers, including multiple myeloma, prostate cancer, and lung cancer.[1][2] The PWWP1 domain of NSD2 is critical for its localization and oncogenic activity, making it a prime target for therapeutic intervention.[2][3] Small molecule inhibitors, or ligands, that target the NSD2-PWWP1 domain have emerged as a promising class of anti-cancer agents.[4][5][6][7]
Comparative Analysis of NSD2-PWWP1 Ligands
Several small molecule ligands targeting the NSD2-PWWP1 domain have been developed. These compounds vary in their potency and selectivity. Below is a comparison of some notable examples based on available preclinical data.
| Ligand/Compound | Binding Affinity (Kd/IC50) | Cell-based Activity | Key Features | Reference |
| UNC6934 | Kd of 91 ± 8 nM | Engages endogenous NSD2 in cells, induces nucleolar accumulation | A chemical probe that antagonizes the interaction of PWWP1 with nucleosomal H3K36me2.[8] | [8] |
| Compound 3f | Kd of 3.4 μM | Decreases the interaction of NSD2-PWWP1 with histone H3 in cells (IC50 of 17.3 μM). | An early small-molecule antagonist identified through screening. | [9] |
| Compound 38 | Not specified | Binds to NSD2-PWWP1 and affects the expression of NSD2-regulated genes. | A potent and selective inhibitor developed through structure-based optimization.[4][6][7][10][11] | [4][6][7][10][11] |
| Compound 34 | pIC50 = 8.2 | Not specified | Identified through computational approaches as a high-affinity binder.[5] | [5] |
| Compounds 13 and 16 | Not specified | Competitively block the recognition of both H3K36me2 and DNA by NSD2-PWWP1. | Covalent allosteric ligands that bind to the C294 residue of NSD2-PWWP1.[2][3] | [2][3] |
Hypothesized Synergistic Combinations and Rationale
Based on the known functions of NSD2 in cancer biology, particularly its role in promoting drug resistance and lineage plasticity, several chemotherapy agents present strong candidates for synergistic combinations with this compound.
-
With Androgen Receptor (AR) Inhibitors (e.g., Enzalutamide) in Prostate Cancer: NSD2 has been shown to play a critical role in maintaining castration-resistance in neuroendocrine prostate cancer.[12] Targeting NSD2 can reverse lineage plasticity and re-establish sensitivity to AR inhibitors.[12][13] A combination therapy could therefore be highly effective in treating resistant forms of prostate cancer.
-
With Proteasome Inhibitors (e.g., Bortezomib) or IMiDs (e.g., Lenalidomide) in Multiple Myeloma: NSD2 is a hallmark of multiple myeloma with t(4;14) translocation.[1] While not directly stated in the provided results, NSD2's role in chromatin modification and gene expression suggests it could contribute to resistance mechanisms against standard-of-care agents like proteasome inhibitors or immunomodulatory drugs (IMiDs). Combining an NSD2-PWWP1 inhibitor could potentially resensitize myeloma cells to these treatments.
-
With EZH2 Inhibitors (e.g., Tazemetostat): A synergistic effect has been noted between NSD2 and EZH2 in the development of some malignant tumors.[1] Both are histone methyltransferases, and their dual inhibition could lead to a more profound disruption of the cancer epigenome, resulting in enhanced anti-tumor activity.
Proposed Experimental Protocols for Validating Synergy
To empirically validate the hypothesized synergistic effects, a series of well-established in vitro and in vivo experiments are necessary.
1. Cell Viability and Synergy Assessment:
-
Objective: To quantify the synergistic anti-proliferative effects of this compound in combination with chemotherapy agents.
-
Methodology:
-
Select cancer cell lines relevant to the hypothesized combinations (e.g., castration-resistant prostate cancer lines, multiple myeloma lines).
-
Treat cells with a dose-matrix of the NSD2-PWWP1 ligand and the chosen chemotherapy agent for 48-72 hours.
-
Assess cell viability using assays such as MTT, CellTiter-Glo, or direct cell counting.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Determine the IC50 values for each agent alone and in combination.
-
2. Apoptosis Assay:
-
Objective: To determine if the combination treatment induces a higher rate of apoptosis compared to single-agent treatments.
-
Methodology:
-
Treat cells with the NSD2-PWWP1 ligand, the chemotherapy agent, and the combination at their respective IC50 concentrations.
-
After 24-48 hours, stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
3. In Vivo Xenograft Studies:
-
Objective: To evaluate the synergistic anti-tumor efficacy in a living organism.
-
Methodology:
-
Implant human cancer cells (relevant to the cancer type) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into four groups: Vehicle control, NSD2-PWWP1 ligand alone, chemotherapy agent alone, and the combination.
-
Administer treatments according to a predetermined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors and perform histological and molecular analyses.
-
Visualizing the Path Forward: Signaling Pathways and Experimental Design
To better illustrate the underlying biology and the proposed research plan, the following diagrams have been generated.
Caption: The NSD2 protein, via its PWWP1 and SET domains, modifies Histone H3, leading to altered gene expression that promotes cancer. This compound inhibits this process.
Caption: A proposed experimental workflow to first screen for synergy in vitro and then validate promising combinations in vivo.
Conclusion
The development of NSD2-PWWP1 inhibitors represents a significant advancement in epigenetic therapy for cancer. While direct evidence for their synergistic effects with other chemotherapy agents is still forthcoming, the scientific rationale is compelling. The proposed combinations and experimental frameworks outlined in this guide offer a clear path for future research. It is through such rigorous investigation that the full therapeutic potential of this compound can be realized, ultimately providing new hope for patients with difficult-to-treat cancers.
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-Based Screening of NSD2-PWWP1 Identifies Novel Covalent Allosteric Ligands That Diminish Methyllysine and DNA Binding Abilities of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Identification of Novel Potent NSD2-PWWP1 Ligands Using Structure-Based Design and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. NSD2 targeting reverses plasticity and drug resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to NSD2-PWWP1 Inhibition: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the PWWP1 domain of NSD2 (Nuclear Receptor Binding SET Domain Protein 2) represents a promising therapeutic strategy for a range of cancers characterized by aberrant NSD2 activity. The NSD2-PWWP1 domain is a crucial "reader" module that recognizes dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2), a mark deposited by NSD2's own catalytic SET domain. This interaction is vital for stabilizing NSD2 on chromatin and propagating its oncogenic signaling.[1][2][3] Identifying patients who are most likely to benefit from NSD2-PWWP1 inhibition is paramount for clinical success. This guide provides a comparative overview of potential predictive biomarkers, supported by experimental data and detailed methodologies.
Comparison of Potential Predictive Biomarkers
Several molecular characteristics have emerged as strong candidates for predicting sensitivity to NSD2-PWWP1 inhibition. These biomarkers are intrinsically linked to the dependency of cancer cells on the NSD2-H3K36me2 axis.
| Biomarker | Biological Rationale | Cancer Types | Strength of Evidence |
| NSD2 Overexpression | Tumors with high levels of NSD2 are often dependent on its function for survival and proliferation.[4][5] Inhibition of the PWWP1 domain in these "addicted" cells is likely to have a significant anti-tumor effect. | Multiple Myeloma, Acute Lymphoblastic Leukemia, Neuroblastoma, Head and Neck Squamous Cell Carcinoma, Breast Cancer, Colon Cancer.[4] | Strong |
| High Global H3K36me2 Levels | Elevated global H3K36me2 is a direct downstream consequence of NSD2 hyperactivity.[1][6] As the PWWP1 domain specifically recognizes this mark, its inhibition would be most impactful in cells with high levels of the H3K36me2 substrate. | Multiple Myeloma, Acute Lymphoblastic Leukemia, Head and Neck Squamous Cell Carcinoma.[4] | Strong |
| t(4;14) Translocation | This chromosomal translocation, prevalent in multiple myeloma, leads to the aberrant overexpression of NSD2.[2][4] Tumors harboring this translocation are canonical examples of NSD2-driven malignancy. | Multiple Myeloma.[2][4] | Very Strong |
| NSD2 Activating Mutations (e.g., E1099K) | Specific point mutations in the SET domain of NSD2 can lead to its hyperactivation, resulting in increased H3K36me2 levels and oncogenesis.[2][4] These tumors are highly dependent on the catalytic activity and chromatin localization of NSD2. | Pediatric Acute Lymphoblastic Leukemia.[2][4] | Very Strong |
Experimental Data Summary
The following table summarizes key findings from preclinical studies investigating NSD2-PWWP1 inhibitors and their relationship with the proposed biomarkers. Direct quantitative comparisons of the predictive power of these biomarkers are still emerging in the literature.
| Inhibitor/Tool Compound | Cell Line/Model | Biomarker Status | Key Finding | Reference |
| UNC6934 (PWWP1 Inhibitor) | KMS11 (Multiple Myeloma) | t(4;14)+, NSD2 Overexpression | Induces proteasome-dependent degradation of NSD2 and reduces global H3K36me2 levels.[6] | [6] |
| UNC8153 (NSD2 Degrader) | MM1.S (Multiple Myeloma) | Activating NSD2 mutation | Results in mild antiproliferative effects.[6] | [6] |
| Genetic Knockdown of NSD2 | HNSCC cell lines | NSD2 Overexpression | Suppresses cell growth, induces apoptosis, and delays cell-cycle progression.[4] | [4] |
| NSD2 Inhibition | CRPC-NE Organoids | NSD2 Upregulation | Reverts neuroendocrine phenotypes and restores sensitivity to androgen receptor inhibitors.[3] | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
The assessment of these biomarkers relies on standard and well-established molecular and cellular biology techniques.
Immunohistochemistry (IHC) for NSD2 and H3K36me2
-
Objective: To determine the protein expression levels and localization of NSD2 and H3K36me2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Protocol:
-
Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for NSD2 or H3K36me2 overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
-
Data Analysis: The intensity and percentage of positive tumor cells are scored. A high H-score (product of intensity and percentage) for NSD2 and a high percentage of cells with strong nuclear staining for H3K36me2 would be indicative of a potential response.
Western Blot for NSD2 and H3K36me2
-
Objective: To quantify the relative protein levels of NSD2 and H3K36me2 in fresh-frozen tumor tissue or cell line lysates.
-
Protocol:
-
Protein Extraction: Total protein is extracted from samples using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against NSD2, H3K36me2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Band intensities are quantified using densitometry software. Elevated levels of NSD2 and H3K36me2 relative to control samples suggest potential sensitivity.
Fluorescence In Situ Hybridization (FISH) for t(4;14) Translocation
-
Objective: To detect the chromosomal translocation t(4;14)(p16.3;q32) in interphase nuclei from FFPE tissue or bone marrow aspirates.
-
Protocol:
-
Probe Selection: A dual-color, break-apart probe strategy is typically used, with probes flanking the breakpoint regions on chromosomes 4 (FGFR3 gene) and 14 (IGH gene).
-
Pre-treatment: FFPE sections are deparaffinized, rehydrated, and treated with protease to permeabilize the nuclei.
-
Denaturation and Hybridization: The probe and target DNA are denatured at a high temperature, followed by hybridization overnight in a humidified chamber.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.
-
Counterstaining and Visualization: Nuclei are counterstained with DAPI, and slides are analyzed using a fluorescence microscope.
-
-
Data Analysis: A positive result is indicated by the separation of the two different colored signals from the break-apart probe, or the fusion of signals from probes for the two different chromosomes, depending on the probe design. A predefined percentage of cells with the translocation is required for a positive call.
Next-Generation Sequencing (NGS) for NSD2 Mutations
-
Objective: To identify activating mutations, such as E1099K, in the NSD2 gene.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA).
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends. Targeted enrichment of the NSD2 gene or a panel of cancer-related genes is performed using hybrid capture or amplicon-based methods.
-
Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome, and variant calling is performed to identify single nucleotide variants (SNVs), insertions, and deletions in the NSD2 gene.
-
-
Data Analysis: The presence of a known or likely activating mutation in NSD2 would strongly suggest a dependency on the NSD2 pathway and potential sensitivity to PWWP1 inhibition.
Conclusion
The selection of patients for treatment with NSD2-PWWP1 inhibitors can be significantly guided by a panel of robust biomarkers. Overexpression of NSD2, high levels of H3K36me2, the t(4;14) translocation, and activating NSD2 mutations are all strongly associated with a dependency on the NSD2 pathway. The utilization of the experimental protocols outlined in this guide will enable researchers and clinicians to accurately assess these biomarkers, ultimately facilitating a more personalized and effective therapeutic approach for patients with NSD2-driven cancers. Further clinical studies are needed to establish the definitive predictive value of each biomarker and to potentially identify novel markers of response and resistance.
References
- 1. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NSD2-PWWP1 Ligand 1: A Guide for Laboratory Professionals
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for a compound explicitly named "NSD2-PWWP1 ligand 1" is not publicly available. This guide is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound upon its availability and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This document provides a procedural framework for the safe operational use and disposal of such chemical compounds, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following procedures provide a comprehensive, step-by-step guide for the safe disposal of this compound, a small molecule inhibitor intended for research use.
Hazard Identification and Waste Classification
Prior to handling, it is essential to identify the potential hazards associated with this compound. In the absence of a specific SDS, novel small molecule inhibitors should be treated as hazardous waste. Waste is generally classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
Table 1: Potential Hazard Classification for this compound Waste
| Waste Type | Potential Hazards | Recommended Waste Classification | Examples of Waste Generated |
| Solid Waste | Toxicity, Environmental Hazard | Hazardous Solid Chemical Waste | Unused or expired neat compound, contaminated personal protective equipment (PPE), contaminated lab supplies (e.g., weigh boats, spatulas). |
| Liquid Waste | Toxicity, Flammability (depending on solvent), Corrosivity (if dissolved in acidic or basic solutions), Environmental Hazard | Hazardous Liquid Chemical Waste | Unused stock solutions, working solutions in buffers or cell culture media, contaminated solvents. |
| Contaminated Sharps | Physical Hazard, Chemical Hazard | Hazardous Sharps Waste | Needles and syringes used to handle solutions of the compound. |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to a standardized disposal protocol is crucial for ensuring safety and compliance. The following steps outline the process for disposing of waste containing this compound.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
2. Waste Segregation and Collection: Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
This includes unused compound, contaminated gloves, weigh paper, and other disposable lab supplies.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle).[1]
-
The original container of the compound, if in good condition, can be an appropriate choice for waste collection.[2]
-
Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent wastes separate.[3]
-
Keep the waste container securely capped at all times, except when adding waste.[3][4]
-
3. Labeling of Waste Containers: Clear and accurate labeling is a regulatory requirement and essential for safe handling.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must include the full chemical name(s) of the contents, including solvents and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Toxic").
-
Record the date when waste was first added to the container.
4. Storage of Chemical Waste: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][4]
-
The SAA must be at or near the point of waste generation.[4]
-
Store waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Segregate incompatible waste containers within the SAA. For instance, store acids and bases in separate secondary containment.[5]
5. Requesting Waste Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department. Do not allow hazardous waste to accumulate beyond the established limits (typically 55 gallons for hazardous waste or one quart for acutely hazardous waste).[4][6]
6. Disposal of Empty Containers: A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.[3]
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.
-
For containers that held acutely toxic chemicals, triple rinsing with a suitable solvent is required. The rinsate must also be collected as hazardous waste.[3][6]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6]
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: The hierarchy of chemical waste management.
References
- 1. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling NSD2-PWWP1 ligand 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling "NSD2-PWWP1 ligand 1." It is important to note that "this compound" is a descriptor for a class of small molecule inhibitors targeting the PWWP1 domain of the NSD2 protein, and not a specific chemical entity.[1][2][3][4][5][6] The compounds in this class are under investigation for their potential therapeutic applications.[3][6][7] As no standardized Safety Data Sheet (SDS) for a compound with this exact name is available, this document outlines general safety protocols based on standard laboratory practices for handling similar research-grade small molecule compounds.
Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the particular ligand being used. If the compound is synthesized in-house, a thorough risk assessment must be conducted prior to handling.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. Adherence to these guidelines is mandatory to ensure personal safety and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times over personal clothing to protect from splashes and spills.[8][9] |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement and should be used for incidental contact.[10][11] For prolonged handling or when there is a risk of immersion, consider double-gloving or using gloves with higher chemical resistance.[10] Gloves must be changed immediately if contaminated, torn, or punctured.[8] |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[10] When there is a splash hazard, chemical splash goggles should be worn.[9][10] |
| Face Shield | A face shield should be worn in addition to safety glasses or goggles when handling larger quantities of the ligand, especially when there is a significant splash risk.[9][10] | |
| Respiratory Protection | Respirator | The need for respiratory protection should be determined by a risk assessment, especially when handling the compound in powder form or when generating aerosols. If required, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[9][11] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes that cover the entire foot must be worn in the laboratory at all times.[8][9] |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area away from incompatible materials.
-
Ensure the container is clearly labeled with the compound name, concentration, and any relevant hazard information.
Preparation and Use:
-
All handling of the this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
When weighing the solid compound, use appropriate containment measures such as a weigh boat or enclosure to prevent dispersal of the powder.
-
For dissolution, add the solvent to the solid compound slowly to avoid splashing.
-
Ensure all equipment used for handling the compound is properly cleaned and decontaminated after use.
Disposal Plan:
-
All waste materials contaminated with the this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of the compound or contaminated materials in the regular trash or down the drain.
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
- 1. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of Novel Potent NSD2-PWWP1 Ligands Using Structure-Based Design and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. research.arizona.edu [research.arizona.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
